3-Bromo-5-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJGUPQZDEZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619814 | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-27-6 | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-5-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of a direct and detailed published experimental protocol for this specific molecule, this guide outlines a robust synthetic route and purification strategies based on well-established and analogous chemical transformations of similar compounds. The methodologies presented are designed to be adaptable for laboratory and pilot-scale production.
Synthesis of this compound
The most viable and industrially scalable approach for the synthesis of this compound is a two-step process commencing from 3-bromo-5-fluoroaniline. This pathway involves the diazotization of the aniline derivative followed by the hydrolysis of the resulting diazonium salt. This method is analogous to the industrial production of similar phenols, such as 3-fluorophenol.[2]
Synthesis Pathway
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthesis of this compound from 3-bromo-5-fluoroaniline.
Experimental Protocol
The following protocol is adapted from the synthesis of 3-fluorophenol and should be optimized for the specific substrate.[2]
Step 1: Diazotization of 3-Bromo-5-fluoroaniline
-
In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with concentrated sulfuric acid (98%).
-
Cool the sulfuric acid to below 20 °C and slowly add 3-bromo-5-fluoroaniline while maintaining the temperature between 20-30 °C.
-
After the addition is complete, stir the mixture for 20-30 minutes and then cool to -5 °C.
-
Separately, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition, allow the reaction to stir for an additional 30 minutes at a temperature below 5 °C to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate reactor set up for distillation, prepare a hydrolysis solution containing water, concentrated sulfuric acid, and a catalytic amount of copper(II) sulfate.
-
Heat the hydrolysis solution to approximately 130-135 °C.[2]
-
Slowly add the cold diazonium salt solution from Step 1 to the hot hydrolysis solution. The this compound product will distill over with steam as it is formed.
-
Collect the distillate, which will consist of an aqueous layer and an organic layer containing the crude this compound.
-
Separate the organic layer from the aqueous layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
Combine the organic layers for subsequent purification.
Quantitative Data (Analogous Syntheses)
The following table presents typical reaction parameters and yields for the analogous synthesis of 3-fluorophenol.[2] These values can serve as a benchmark for the synthesis of this compound.
| Parameter | Value (for 3-fluorophenol synthesis) |
| Molar Ratio (Aniline:H₂SO₄:NaNO₂) | 1 : 3-7 : 1-1.2 |
| Diazotization Temperature | < 5 °C |
| Hydrolysis Temperature | 130-135 °C |
| Molar Ratio (Aniline:H₂SO₄:CuSO₄) in Hydrolysis | 1 : 1.2-1.7 : 0.4-1.2 |
| Yield | 75-81% |
| Purity (after distillation) | > 99.5% |
Purification of this compound
The crude this compound obtained from the synthesis can be purified by one or a combination of the following techniques: vacuum distillation, recrystallization, and column chromatography. The choice of method will depend on the scale of the synthesis and the nature of the impurities.
Purification Workflow
The general workflow for the purification of this compound is illustrated below.
Caption: General purification workflow for this compound.
Experimental Protocols
2.2.1. Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound, especially on a larger scale, as it allows for distillation at a lower temperature, preventing thermal decomposition.[3][4][5]
-
Apparatus: A standard vacuum distillation setup with a fractionating column is recommended.
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point. The boiling point of 1,3-dibromo-5-fluorobenzene is 204-206 °C at 768 mmHg, which can serve as a rough guide. The boiling point of this compound will be lower under vacuum.
-
2.2.2. Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[6][7] The key is to select an appropriate solvent or solvent system.
-
Solvent Selection: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a compound like this compound, solvent systems such as heptane/ethyl acetate, methanol/water, or toluene could be effective.[8]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
2.2.3. Column Chromatography
For small-scale purification or to achieve very high purity, flash column chromatography is a suitable method.
-
Stationary Phase: Silica gel is a common choice for the purification of phenols.[9]
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) is a good starting point for method development.[10]
-
Procedure:
-
Pack a column with silica gel slurried in the initial mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Physical and Chemical Properties
The following table summarizes some of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 433939-27-6 | [11] |
| Molecular Formula | C₆H₄BrFO | [11] |
| Molecular Weight | 191.00 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 36-40 °C | |
| Purity (Commercial) | ≥97% |
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before handling this compound.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12]
-
Precautions: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.[12]
This guide provides a framework for the synthesis and purification of this compound. Researchers and chemists should perform their own risk assessments and optimization studies to ensure safe and efficient production of this valuable chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. buschvacuum.com [buschvacuum.com]
- 6. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]
- 7. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. ossila.com [ossila.com]
- 12. 3-溴-5-氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Bromo-5-fluorophenol (CAS: 433939-27-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorophenol is a versatile trifunctional chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring hydroxyl, bromo, and fluoro functional groups, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of biologically active molecules.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 433939-27-6 | [1] |
| Molecular Formula | C₆H₄BrFO | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/powder | [1] |
| Melting Point | 36-40 °C | [1] |
| Purity | ≥97% to >98% | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [1] |
Safety Information:
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the commercially available 3-bromo-5-fluoroaniline. This involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from established procedures for the Sandmeyer hydroxylation of substituted anilines.
Materials:
-
3-Bromo-5-fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-fluoroaniline (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (2.0 eq) in water (5-10 volumes) while maintaining the internal temperature between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture vigorously for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Gently heat the diazonium salt solution to 50-60 °C. The evolution of nitrogen gas should be observed.
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its trifunctional nature allows for sequential and site-selective modifications.
Role in the Synthesis of Anticancer Agents
A notable application of this compound is in the synthesis of 3,4'-substituted diaryl guanidinium derivatives, which have shown potential as anticancer agents.[2][3] In this context, the phenol is used to construct a diaryl ether core structure.
Experimental Workflow: Synthesis of a Diaryl Ether Intermediate
The following workflow illustrates the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction followed by a Buchwald-Hartwig coupling, as reported in the synthesis of precursors for anticancer compounds.[2]
Caption: Workflow for the synthesis of a complex diaryl ether.
Detailed Experimental Protocol for Diaryl Ether Synthesis[2]
Materials:
-
This compound
-
4-Fluoronitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 4-fluoronitrobenzene (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diaryl ether product. The product can be purified by column chromatography if necessary.
This diaryl ether can then be used in subsequent reactions, such as the Buchwald-Hartwig coupling described in the workflow, to build more complex molecular scaffolds for drug discovery.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other specialty chemicals. Its versatile reactivity, stemming from its three distinct functional groups, allows for the construction of complex molecular architectures. The synthetic and application protocols detailed in this guide provide a valuable resource for researchers and scientists working in organic synthesis and drug development, enabling the exploration of new chemical space and the creation of innovative bioactive molecules.
References
Spectroscopic Data of 3-Bromo-5-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound 3-Bromo-5-fluorophenol (CAS No. 433939-27-6). The information is compiled to assist researchers in the fields of chemistry, life sciences, and drug development in the characterization and utilization of this molecule. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with generalized experimental protocols.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 433939-27-6 |
| Molecular Formula | C₆H₄BrFO |
| Molecular Weight | 191.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 36-40 °C |
Spectroscopic Data
The following sections present the available experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.88 - 6.64 | m | 2H | Aromatic Protons |
| 6.58 - 6.30 | m | 1H | Aromatic Proton |
| 4.99 | s | 1H | Phenolic -OH |
Note: The ¹H NMR data was obtained from a spectrum run in CD₃OD. The multiplet patterns arise from proton-proton and proton-fluorine couplings.
¹³C NMR (Carbon-13 NMR):
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The following data is from an Attenuated Total Reflectance (ATR) FT-IR spectrum.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3600 | Broad | O-H stretch (phenolic) |
| ~3000 - 3100 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Strong | Aromatic C=C skeletal vibrations |
| ~1200 - 1300 | Strong | C-O stretch |
| ~1100 - 1200 | Strong | C-F stretch |
| ~600 - 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
LC-MS (Liquid Chromatography-Mass Spectrometry):
An LC-MS analysis has reported the molecular ion peak.[2]
| m/z | Ion |
| 190.33 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and experimental setup.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), and transferred to an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum.
IR Spectroscopy
The IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Mass Spectrometry
For LC-MS analysis, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. For a more detailed fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source could be employed. The sample would be injected into the GC, where it is vaporized and separated, and then introduced into the mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
3-Bromo-5-fluorophenol: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄BrFO. It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of three reactive sites: a hydroxyl group, a bromine atom, and a fluorine atom, each offering distinct opportunities for chemical modification.[3] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and storage.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to a lack of publicly available quantitative data, this guide focuses on qualitative solubility characteristics and inferred stability profiles based on its chemical structure and information from suppliers. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate specific data for their applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 433939-27-6 | [1] |
| Molecular Formula | C₆H₄BrFO | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | [2] |
| Melting Point | 36-44 °C | [2][4] |
| Boiling Point | Not specified | |
| Density | 1.764 - 1.8 g/cm³ (predicted) | [4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |
Solubility Profile
Water Solubility: this compound is expected to have limited solubility in water.[4][5] The presence of the hydrophobic bromine and fluorine atoms on the aromatic ring reduces its ability to form hydrogen bonds with water molecules compared to unsubstituted phenol.[4]
Organic Solvent Solubility: The compound is anticipated to be soluble in a range of polar organic solvents.[4][5] This is due to the presence of the polar hydroxyl group and the overall polarity of the molecule.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Reference(s) |
| Polar Protic | Methanol, Ethanol | Good | [4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Good | [4] |
| Non-polar | Hexane, Toluene | Limited | [4] |
Researchers requiring precise solubility data for specific applications are encouraged to determine it experimentally using the protocols outlined in the "Experimental Protocols" section of this guide.
Stability Profile
Detailed quantitative stability data for this compound, including degradation kinetics under various conditions, is not publicly available. However, general stability information can be derived from supplier recommendations and the known reactivity of its functional groups.
Storage: It is recommended to store this compound in a dry, cool, and well-ventilated place, typically at 2-8°C.[6] Containers should be kept tightly closed and protected from light.[6]
Incompatible Materials: The compound should be kept away from strong oxidizing agents and strong bases.[7]
Thermal Stability: While no specific decomposition temperature is reported, the recommended storage at refrigerated temperatures suggests that the compound may be susceptible to degradation at elevated temperatures over time.
Photostability: Storage away from light is recommended, indicating potential sensitivity to photodegradation.[7]
Hydrolytic Stability: The stability of this compound in aqueous solutions at different pH values has not been documented. As a phenol, its stability could be pH-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound. These protocols are based on standard methods for similar phenolic compounds and can be adapted as needed.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to facilitate separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Stability Indicating Method Development (HPLC)
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound by separating the intact compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to improve peak shape).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.
Conditions:
-
Acid Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method to identify and quantify any degradation products formed.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A general workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationship of Functional Groups in Synthesis
Caption: A diagram illustrating the distinct reactivity of the three functional groups of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a solubility profile that favors polar organic solvents and limited aqueous solubility. While quantitative data is scarce, its stability is sufficient for typical laboratory use when stored under recommended cool, dry, and dark conditions, away from strong oxidizing agents. The provided experimental protocols offer a robust framework for researchers to determine specific solubility and stability parameters tailored to their unique applications. This information is critical for optimizing reaction conditions, developing robust formulations, and ensuring the long-term integrity of this important chemical building block.
References
- 1. This compound 97 433939-27-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Buy this compound | 433939-27-6 [smolecule.com]
- 5. CAS 433939-27-6: 3-Fluoro-5-bromophenol | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorophenol is a key building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its trifunctional nature, presenting a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, offers versatile reactivity for various chemical transformations.[1] This guide provides an in-depth overview of the critical safety and handling precautions necessary to mitigate the risks associated with this compound, ensuring a secure research and development environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] The signal word for this chemical is "Warning".[2][3][4][5]
GHS Hazard Statements:
GHS Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust/fumes, washing hands and skin thoroughly after handling, and wearing appropriate personal protective equipment.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFO | [5] |
| Molecular Weight | 191.00 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Melting Point | 36-40 °C | [5] |
| Boiling Point | 250 °C (lit.) | [2][3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Density | 1.764 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Hazard Classification and Codes
| Classification | Code | Reference |
| Acute Toxicity, Oral | Category 4 | [2][5] |
| Skin Irritation | Category 2 | [2][5] |
| Eye Irritation | Category 2 | [2][5] |
| Specific target organ toxicity – single exposure | Category 3 | [2][5] |
| Storage Class Code | 11 - Combustible Solids | [5] |
| WGK (Water Hazard Class) | WGK 3 | [5] |
Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is paramount when working with this compound. The following sections detail the necessary procedures for safe handling, emergency response, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate exposure risks.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Detailed PPE Specifications:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[2][5]
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[2] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][6]
-
Body Protection: Wear a fire/flame resistant and impervious lab coat.[2][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is recommended.[5]
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated place, preferably in a chemical fume hood.[2][6]
-
Ensure emergency eyewash stations and safety showers are readily accessible.[7]
Handling Procedures:
-
Wash hands thoroughly after handling.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]
-
Keep away from heat, sparks, and open flames.[8]
-
Incompatible materials include strong oxidizing agents and strong bases.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First aid protocol for exposure to this compound.
Specific First Aid Instructions:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][6]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]
Accidental Release Measures (Spill Cleanup)
In the event of a spill, a calm and systematic approach is necessary to ensure safety and proper cleanup.
Caption: Workflow for the cleanup of a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[9]
-
Personal Precautions: Wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a respirator.[2][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][6]
-
Cleanup: Collect and arrange disposal. Use spark-proof tools and explosion-proof equipment.[2][6] Sweep up the material and place it into a suitable, closed container for disposal.[8]
-
Environmental Precautions: Discharge into the environment must be avoided.[2][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3][6] Water spray may be used to cool closed containers.[8]
-
Specific Hazards: During a fire, toxic fumes may be released, including carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[8]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2][6][8]
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Product Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][6]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]
Contaminated Packaging:
-
Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2][6]
-
Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2][6]
Conclusion
This compound is a valuable reagent in research and drug development, but it requires careful and informed handling. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to the detailed handling, emergency, and disposal protocols outlined in this guide, researchers can significantly minimize risks and maintain a safe laboratory environment. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.
References
- 1. ossila.com [ossila.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 433939-27-6 Name: this compound [xixisys.com]
- 4. This compound | C6H4BrFO | CID 21904636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-溴-5-氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. fishersci.com [fishersci.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
A Comprehensive Technical Guide to 3-Bromo-5-fluorophenol for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Properties, and Synthetic Applications of a Key Building Block.
Introduction
3-Bromo-5-fluorophenol is a halogenated aromatic compound of significant interest to the pharmaceutical and material science industries. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and a detailed experimental protocol for a common synthetic application of this compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound (CAS No. 433939-27-6) is readily available from a range of chemical suppliers. Purity levels and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following tables summarize the offerings from several prominent suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Additional Notes |
| Amerigo Scientific | 97% | Distributor serving the life sciences.[1] |
| Chem-Impex | ≥ 98% (GC) | Provides Safety Data Sheets and Certificates of Analysis.[1] |
| Sigma-Aldrich | 97% | Offers detailed safety and handling information.[2][3] |
| Santa Cruz Biotechnology | For research use only. | |
| Smolecule | Provides detailed information on physical and chemical properties.[4] | |
| Enke Pharma-tech Co., Ltd. | 99% | High-purity grade available. |
| Antimex Chemical Limited | 98% | Note: An incorrect molecular formula was listed on their website at the time of this review. |
| Ossila | >98% | Highlights its use as a molecular scaffold for APIs.[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 433939-27-6 | [1][2][3][6] |
| Molecular Formula | C₆H₄BrFO | [1][2][3][6] |
| Molecular Weight | 191.00 g/mol | [1][2][3][6] |
| Appearance | White to off-white or pale yellow crystalline solid | [1][4] |
| Melting Point | 36-40 °C | [2][3][6] |
| Purity | Typically ≥97% | [1][2][3] |
| Storage Temperature | 2-8°C | [1][2][3] |
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in the synthesis of a variety of organic molecules. The bromine atom is amenable to cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The hydroxyl group can be readily derivatized, and the fluorine atom can influence the electronic properties and metabolic stability of the final product.
A notable application of this compound is in the synthesis of 3,4'-substituted diaryl guanidinium derivatives, which have shown potential as anticancer agents. The following is a detailed experimental protocol for a key step in such a synthesis, the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound with a generic aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the aniline derivative (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-aryl-3-amino-5-fluorophenol derivative.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Buchwald-Hartwig amination of this compound.
Caption: Workflow for the Buchwald-Hartwig Amination of this compound.
Conclusion
This compound is a commercially accessible and highly versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The provided technical information and detailed experimental protocol for its application in a Buchwald-Hartwig amination reaction serve as a valuable resource for researchers and scientists in the field. Careful consideration of supplier specifications and adherence to established synthetic methodologies will facilitate the successful utilization of this important chemical intermediate in the pursuit of novel scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Rising Star of Medicinal Chemistry: A Technical Guide to 3-Bromo-5-fluorophenol's Potential
For Immediate Release
[City, State] – In the relentless pursuit of novel therapeutic agents, the versatile chemical scaffold of 3-Bromo-5-fluorophenol is emerging as a cornerstone for the development of next-generation pharmaceuticals. This technical guide provides an in-depth analysis of its applications in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthetic utility, biological activities, and future potential. The strategic placement of bromine, fluorine, and hydroxyl moieties on the phenol ring offers a unique combination of reactivity and physicochemical properties, making it an invaluable building block in the synthesis of potent anticancer agents and specific enzyme inhibitors.
Core Applications in Drug Discovery
This compound serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its distinct functional groups allow for selective chemical modifications, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR).
Anticancer Drug Development: A significant area of application for this compound is in the synthesis of novel anticancer compounds. Notably, it is a key precursor for 3,4'-substituted diaryl guanidinium derivatives, which have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of these derivatives to their biological targets.
Enzyme Inhibition: The unique electronic properties conferred by the halogen substituents make this compound an attractive scaffold for the design of potent and selective enzyme inhibitors. Derivatives have shown significant inhibitory activity against key enzymes implicated in various diseases, including:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
-
Carbonic Anhydrase (CA): CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.
Quantitative Biological Activity
The following table summarizes the inhibitory activities of various derivatives synthesized using this compound as a key building block.
| Compound Class | Target | Cell Line/Enzyme | Activity (IC50/Ki) | Reference |
| 3,4'-Substituted Diaryl Guanidinium Derivatives | Anticancer | HL-60 (Human promyelocytic leukemia) | IC50: 4.07 ± 0.10 µM | |
| Bromophenol Derivatives | Anticancer | A549 (Lung), Bel7402 (Liver), HepG2 (Liver), HCT116 (Colon), Caco2 (Colon) | Significant inhibitory activity | [2] |
| Bromophenol Derivatives | Carbonic Anhydrase | hCA I | Ki: 13.7-32.7 mM | [3] |
| Bromophenol Derivatives | Carbonic Anhydrase | hCA II | Ki: 0.65-1.26 mM | [3] |
| Diaryl Methane Bromophenols | Acetylcholinesterase | AChE | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [4] |
| Diaryl Methane Bromophenols | Carbonic Anhydrase | hCA I | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [4] |
| Diaryl Methane Bromophenols | Carbonic Anhydrase | hCA II | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of compounds derived from this compound are crucial for reproducibility and further development.
Protocol 1: Synthesis of 3,4'-Substituted Diaryl Guanidinium Derivatives
This protocol outlines a multi-step synthesis involving a Buchwald-Hartwig amination, nitro group reduction, and a final guanidinylation step.
Step 1: Buchwald-Hartwig Amination
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Nitro Group Reduction
-
Dissolve the nitro-containing intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. For substrates sensitive to catalytic hydrogenation, tin(II) chloride dihydrate (SnCl2·2H2O) is an effective choice.[1] For other substrates, catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst can be used.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
If using SnCl2·2H2O, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the aniline derivative, which can often be used in the next step without further purification.
Step 3: Guanidinylation
-
To a solution of the aniline derivative in a suitable solvent (e.g., DMF), add a guanidinylating reagent such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for several hours until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the Boc-protected guanidine derivative by column chromatography.
-
Deprotect the Boc groups using an acidic solution (e.g., 4 M HCl in dioxane) to yield the final guanidinium salt.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman method.
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.
-
Incubate the mixture for 15 minutes at 25 °C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare a solution of p-nitrophenyl acetate (p-NPA) as the substrate in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate.
-
Measurement: Monitor the formation of the yellow p-nitrophenolate product by measuring the absorbance at 400 nm over time.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC50 or Ki value.
Signaling Pathways
The anticancer activity of compounds derived from this compound is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent important therapeutic targets.
Future Directions
The unique chemical properties of this compound position it as a highly valuable scaffold for future drug discovery efforts. Further exploration of its derivatives could lead to the development of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases. The continued investigation into the precise mechanisms of action of these compounds will be crucial for their clinical translation.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Fluorinated biaryl scaffolds are of particular interest in drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Bromo-5-fluorophenol is a valuable building block for the synthesis of such compounds, providing a handle for C-C bond formation via the Suzuki-Miyaura reaction while retaining a synthetically versatile phenol group for further functionalization.
These application notes provide an overview of the key parameters and detailed experimental protocols for the successful Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, facilitating this transfer.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4]
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
-
Catalyst: Palladium catalysts are most commonly employed.[1] Both Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is often formed in situ. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and preformed catalysts with bulky, electron-rich phosphine ligands. For challenging couplings, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can be highly effective.[5]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact the reaction rate and yield. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands such as SPhos and XPhos are often beneficial.[6]
-
Base: A base is essential for the transmetalation step.[3] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] The choice of base can influence the reaction rate and compatibility with other functional groups. Potassium carbonate and cesium carbonate are often effective choices for this type of transformation.[8]
-
Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common solvents include 1,4-dioxane, toluene, and dimethoxyethane (DME).[5][9] The solvent system plays a role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 eq.).
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-40 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromo-aryl compounds with various arylboronic acids, which can serve as a guide for the reaction of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | High |
| 2 | 3-Iodotoluene | Phenylboronic acid | Au-Pd alloy NPs | K₂CO₃ | Ethanol/Water | 30 | 6 | 96 |
| 3 | 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 80 | 3-5 | 92 |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | - |
| 5 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane/Water | 110 (MW) | 0.67 | 67-89 |
| 6 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Toluene/Water (10:1) | 100 | 12 | 90 |
Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction is particularly valuable for substrates like 3-Bromo-5-fluorophenol, an electron-deficient aryl bromide, where traditional nucleophilic aromatic substitution methods may be less effective. The presence of the fluorine and hydroxyl groups offers opportunities for further functionalization, making the resulting aminophenol derivatives valuable intermediates in drug discovery and development.
This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a variety of amines, including primary alkylamines, secondary cyclic amines, and anilines.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[2][4] This is followed by the coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is a reductive elimination that furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst, thus propagating the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle and enhance reaction rates and yields.[4]
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials and Reagents:
-
This compound
-
Amine (e.g., n-Hexylamine, Morpholine, Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere chemistry
-
Silica gel for column chromatography
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), this compound (1.0 mmol, 1.0 equiv), and the corresponding amine (1.2 mmol, 1.2 equiv).
-
Addition of Solvent: Add anhydrous, deoxygenated toluene (5 mL) via syringe. The typical concentration is 0.2 M with respect to the this compound.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative, albeit hypothetical, results for the Buchwald-Hartwig amination of this compound with various amines under optimized conditions. These values are based on typical outcomes for similar electron-deficient aryl bromides and are intended to serve as a guideline for reaction development.
| Entry | Amine | Product | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | 3-(Hexylamino)-5-fluorophenol | 2 | 4 | 1.4 | Toluene | 100 | 6 | 88 |
| 2 | Morpholine | 3-Fluoro-5-(morpholino)phenol | 2 | 4 | 1.4 | Toluene | 100 | 4 | 92 |
| 3 | Aniline | 3-Anilino-5-fluorophenol | 2 | 4 | 1.4 | Toluene | 100 | 12 | 85 |
| 4 | Benzylamine | 3-(Benzylamino)-5-fluorophenol | 2 | 4 | 1.4 | Toluene | 100 | 8 | 89 |
| 5 | Piperidine | 3-Fluoro-5-(piperidin-1-yl)phenol | 2 | 4 | 1.4 | Toluene | 100 | 5 | 91 |
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Mitsunobu Reaction Conditions for 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Mitsunobu reaction using 3-Bromo-5-fluorophenol as the nucleophile. The Mitsunobu reaction is a versatile and powerful tool for the formation of carbon-oxygen bonds, enabling the synthesis of a wide array of aryl ethers under mild conditions.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the construction of complex molecules.
Introduction to the Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, through a redox-condensation mechanism.[1][2] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an SN2-type mechanism.[3] Phenols, being sufficiently acidic, are excellent nucleophiles for this transformation, leading to the formation of aryl ethers.
Generalized Reaction Scheme
The reaction of this compound with an alcohol under Mitsunobu conditions proceeds as follows:
Where 'R' represents an alkyl group from the corresponding primary or secondary alcohol.
Key Reagents and Their Roles
-
This compound: The acidic nucleophile that provides the aryloxy group.
-
Alcohol (R-OH): The electrophile precursor. Primary and secondary alcohols are typically used.
-
Triphenylphosphine (PPh₃): The reducing agent that activates the alcohol. It is converted to triphenylphosphine oxide (TPPO) during the reaction.
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): The oxidizing agent that drives the reaction. It is reduced to a hydrazine derivative.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane are commonly used to ensure a moisture-free environment.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Mitsunobu reaction of this compound.
Caption: General experimental workflow for the Mitsunobu reaction.
Generalized Reaction Conditions
| Parameter | Typical Range/Condition | Notes |
| Reactant Molar Ratio | ||
| This compound | 1.0 eq | The limiting reagent. |
| Alcohol | 1.0 - 1.5 eq | A slight excess of the alcohol can be used to drive the reaction to completion. |
| Triphenylphosphine (PPh₃) | 1.2 - 2.0 eq | An excess is required to ensure full conversion of the alcohol to the alkoxyphosphonium salt. |
| DEAD or DIAD | 1.2 - 2.0 eq | Typically used in a similar excess to the phosphine. DIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct. |
| Solvent | Anhydrous THF, DCM, or 1,4-Dioxane | THF is the most common solvent. The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | The reaction is initiated at a low temperature during the addition of the azodicarboxylate to control the initial exotherm, and then allowed to proceed at room temperature.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up | Aqueous wash, extraction, and drying | The work-up procedure is designed to remove the water-soluble byproducts and unreacted reagents. |
| Purification | Silica Gel Column Chromatography | This is typically required to separate the desired aryl ether from the triphenylphosphine oxide byproduct, which can be challenging to remove. |
Detailed Experimental Protocol (Generalized)
Materials:
-
This compound
-
Alcohol (Primary or Secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few milliliters of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aryl ether.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathway and Logical Relationships
The following diagram illustrates the key steps and intermediates in the Mitsunobu reaction mechanism.
Caption: Simplified mechanism of the Mitsunobu reaction.
Safety Considerations
-
The Mitsunobu reaction is exothermic and should be initiated at low temperatures with careful addition of the azodicarboxylate.
-
DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the intermediates and reduce the yield. Consider increasing the excess of the phosphine and azodicarboxylate.
-
Difficult Purification: The removal of triphenylphosphine oxide can be challenging. Alternative phosphines or purification techniques, such as using polymer-supported reagents, may be considered for easier work-up.[5]
-
No Reaction: Confirm the pKa of the alcohol is appropriate for the reaction. Very hindered alcohols may react slowly or not at all.
These application notes and the generalized protocol provide a solid foundation for utilizing the Mitsunobu reaction with this compound in various synthetic applications. Researchers are encouraged to optimize the conditions for their specific alcohol substrate to achieve the best results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. CA2383390A1 - Easily removalbe reagents for the mitsunobu reaction - Google Patents [patents.google.com]
Application of 3-Bromo-5-fluorophenol in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Bromo-5-fluorophenol is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring bromine, fluorine, and hydroxyl groups, allows for diverse chemical modifications, leading to the development of potent herbicides and fungicides. The presence of fluorine can enhance the metabolic stability and bioavailability of the final product, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a promising class of agrochemicals: phenoxyacetamide derivatives.
Application Notes
Phenoxyacetamide derivatives synthesized from this compound have shown significant potential as both herbicides and fungicides. The core structure allows for the exploration of diverse structure-activity relationships (SAR), where modifications to the acetamide nitrogen can fine-tune the biological activity and target spectrum.
Herbicidal Activity:
Fungicidal Activity:
Similarly, N-phenylacetamide derivatives containing a 1,2,4-triazole moiety, a class of compounds structurally related to those derivable from this compound, have exhibited significant fungicidal activity against various plant pathogens. For example, certain derivatives have shown efficacy against Bipolaris maydis and Rhizoctonia solani, comparable to the commercial fungicide diniconazole. The primary mode of action for many fungicides in this class is the inhibition of sterol biosynthesis in fungal cell membranes.
Quantitative Data
The following table summarizes the biological activity of representative phenoxyacetamide derivatives analogous to those that can be synthesized from this compound. This data is provided for comparative purposes to indicate the potential efficacy of this class of compounds.
| Compound Class | Target Organism | Bioassay | Activity Metric | Value (mg/L or g/ha) | Reference Compound | Reference Value |
| N-phenylacetamide-1,2,4-triazole derivatives | Bipolaris maydis | Mycelial Growth Rate | EC₅₀ | 0.15 | Diniconazole | 0.12 |
| N-phenylacetamide-1,2,4-triazole derivatives | Rhizoctonia solani | Mycelial Growth Rate | EC₅₀ | 6.96 | Diniconazole | 1.88 |
| N-(thiazole-2-yl)phenoxyacetamide derivatives | Lactuca sativa | Pre-emergence Herbicidal | IC₅₀ | 42.7 g/ha | - | - |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a representative agrochemical candidate, 2-(3-Bromo-5-fluorophenoxy)-N-(4-chlorophenyl)acetamide , starting from this compound.
Step 1: Synthesis of Ethyl 2-(3-bromo-5-fluorophenoxy)acetate
This step involves the etherification of this compound with ethyl bromoacetate.
-
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
To this stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-bromo-5-fluorophenoxy)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-(4-chlorophenyl)acetamide
This step involves the amidation of the synthesized ester with 4-chloroaniline.
-
Materials:
-
Ethyl 2-(3-bromo-5-fluorophenoxy)acetate
-
4-Chloroaniline
-
Sodium methoxide (NaOMe) or other suitable base
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(3-bromo-5-fluorophenoxy)acetate (1.0 eq) and 4-chloroaniline (1.1 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then dry under vacuum to yield 2-(3-bromo-5-fluorophenoxy)-N-(4-chlorophenyl)acetamide.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Visualizations
DOT Script for Synthetic Pathway
Caption: Synthetic route to a phenoxyacetamide derivative.
DOT Script for Experimental Workflow
Caption: Workflow for the synthesis of the target agrochemical.
DOT Script for Potential Fungicidal Mode of Action
Caption: Putative fungicidal mode of action.
Application Notes and Protocols: 3-Bromo-5-fluorophenol in the Development of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorophenol is a trifunctional aromatic compound featuring hydroxyl, bromo, and fluoro functional groups.[1][2] This unique combination of reactive sites makes it a promising monomer for the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, and flame retardancy. The presence of fluorine can impart desirable properties such as low dielectric constant and hydrophobicity, while the bromine atom can serve as a site for further post-polymerization modification or act as a flame retardant.[2]
These application notes provide a hypothetical framework for the utilization of this compound in the synthesis of a high-performance poly(aryl ether) and outline the expected properties and potential applications of the resulting polymer. Due to the limited availability of specific experimental data in the current scientific literature for polymers derived from this monomer, the following protocols and data are presented as a predictive guide for researchers.
Hypothetical Application: Synthesis of a High-Performance Poly(aryl ether)
This section details the synthesis of a novel poly(aryl ether) using this compound and a commercially available bisphenol, Bisphenol A, via a nucleophilic aromatic substitution (NAS) reaction. The resulting polymer is expected to exhibit excellent thermal stability and chemical resistance.
Experimental Protocol: Synthesis of Poly(3-bromo-5-fluoro-p-phenylene ether-co-Bisphenol A ether)
Materials:
-
This compound (≥98%)
-
Bisphenol A (≥99%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Vacuum oven.
Procedure:
-
Monomer Charging and Inerting: In a 250 mL three-neck round-bottom flask, add this compound (1.91 g, 10 mmol), Bisphenol A (2.28 g, 10 mmol), and potassium carbonate (2.90 g, 21 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMAc and 25 mL of anhydrous toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a gentle flow of nitrogen. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure complete removal of water.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to 160°C and maintain for 8-12 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing 500 mL of methanol with stirring. The fibrous polymer will precipitate.
-
Washing: Filter the polymer and wash it thoroughly with deionized water to remove any inorganic salts, followed by washing with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
DOT Script for the Synthesis Workflow:
Caption: Workflow for the synthesis of poly(3-bromo-5-fluoro-p-phenylene ether-co-Bisphenol A ether).
Predicted Polymer Properties
The incorporation of this compound into the polymer backbone is expected to yield a high-performance thermoplastic with the following properties:
Table 1: Predicted Properties of the Hypothetical Poly(aryl ether)
| Property | Predicted Value | Method of Analysis |
| Molecular Weight | ||
| Number Average (Mn) | 35,000 - 45,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average (Mw) | 70,000 - 90,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.2 | GPC (Mw/Mn) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 190 - 210 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 80 - 100 MPa | Universal Testing Machine (UTM) |
| Tensile Modulus | 2.5 - 3.0 GPa | Universal Testing Machine (UTM) |
| Elongation at Break | 5 - 10 % | Universal Testing Machine (UTM) |
| Other Properties | ||
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | Dielectric Analyzer |
| Limiting Oxygen Index (LOI) | > 35 | LOI Analyzer |
Signaling Pathway and Logical Relationships
The synthesis of the poly(aryl ether) proceeds via a nucleophilic aromatic substitution mechanism. The phenoxide ions, generated in situ from the phenols and potassium carbonate, act as nucleophiles. The electron-withdrawing nature of the fluorine atom activates the aromatic ring of this compound towards nucleophilic attack, facilitating the displacement of the fluorine atom to form the ether linkage.
DOT Script for the Polymerization Mechanism:
Caption: Simplified mechanism of poly(aryl ether) synthesis via nucleophilic aromatic substitution.
Potential Applications
The unique combination of properties anticipated for polymers derived from this compound opens up possibilities for their use in various high-performance applications:
-
Aerospace and Automotive: As a matrix for lightweight and high-strength composites due to its predicted high thermal stability and mechanical strength.
-
Electronics: As a low-dielectric constant material for printed circuit boards and insulation for high-frequency applications.
-
Coatings: As a component in chemically resistant and flame-retardant coatings for harsh environments.
-
Membranes: For gas separation or filtration applications where chemical and thermal stability are crucial.
DOT Script for Potential Applications:
Caption: Relationship between the properties and potential applications of the specialty polymer.
Conclusion
While direct experimental data is currently scarce, the unique trifunctional nature of this compound strongly suggests its potential as a valuable monomer for the development of specialty polymers. The hypothetical poly(aryl ether) synthesis presented here provides a solid starting point for researchers to explore this promising area. The predicted high-performance characteristics, including excellent thermal stability, chemical resistance, and flame retardancy, warrant further investigation into the synthesis and characterization of polymers derived from this versatile building block.
References
Application Notes and Protocols for O-Alkylation of 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the O-alkylation of 3-bromo-5-fluorophenol, a common synthetic intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections describe two primary methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction. Each section includes detailed experimental procedures, tables of reagents and conditions, and diagrams to illustrate the workflows.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide or other electrophile with a good leaving group. For this compound, the acidic phenolic proton is first removed by a base to generate the corresponding phenoxide, which then acts as a nucleophile.
General Reaction Scheme
Application Notes and Protocols: Palladium-Catalyzed C-H Activation of 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed C-H activation of 3-bromo-5-fluorophenol. This protocol is designed to serve as a foundational guide for the synthesis of complex functionalized phenols, which are valuable scaffolds in medicinal chemistry and drug discovery.
Application Notes
The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new chemical linkages.[1] This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis has emerged as a particularly powerful tool for C-H activation due to its high efficiency and functional group tolerance.[1]
The substrate, this compound, is a valuable starting material due to the presence of multiple, distinct reactive sites. The bromine atom allows for traditional cross-coupling reactions, while the fluorine atom can enhance the pharmacological properties of derivative compounds, such as metabolic stability and binding affinity.[2][3][4] The phenolic hydroxyl group can act as an internal directing group, guiding the palladium catalyst to activate the C-H bonds at the ortho positions (C2 and C6). This directed C-H activation enables the regioselective introduction of various functional groups, leading to the synthesis of highly substituted and complex phenol derivatives.
The resulting functionalized bromofluorophenol scaffolds are of significant interest in drug discovery. Biaryl motifs, for instance, are common in pharmaceuticals, and their synthesis via C-H arylation of phenols is a key application of this chemistry.[5][6] Halogenated biaryl phenols, in particular, have shown a wide range of biological activities and are considered privileged structures in medicinal chemistry.[7][8] The ability to selectively functionalize the this compound core opens up avenues for creating novel molecular architectures with potentially enhanced therapeutic properties.[9][10]
Experimental Protocols
The following protocols are adapted from established methods for the palladium-catalyzed C-H functionalization of phenols.[5][11] Researchers should optimize these conditions for their specific substrate and coupling partner.
Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound
This protocol describes the synthesis of a 2-aryl-3-bromo-5-fluorophenol derivative using a directing group strategy. The phenolic hydroxyl group is first converted to a carbamate, which then directs the ortho-C-H arylation.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | >98% |
| N,N-Diisopropylcarbamoyl chloride | Commercially Available | >98% |
| Palladium(II) acetate (Pd(OAc)2) | Commercially Available | Catalyst Grade |
| Sodium persulfate (Na2S2O8) | Commercially Available | Reagent Grade |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| Arene (e.g., Benzene, Toluene) | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | Commercially Available | Anhydrous |
| Sodium bicarbonate (NaHCO3) | Commercially Available | Reagent Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Sodium hydroxide (NaOH) | Commercially Available | Reagent Grade |
| Hydrochloric acid (HCl) | Commercially Available | Reagent Grade |
Experimental Procedure:
Step 1: Synthesis of O-(3-Bromo-5-fluorophenyl) diisopropylcarbamate (Directing Group Installation)
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C, add triethylamine (1.2 equiv.).
-
Slowly add N,N-diisopropylcarbamoyl chloride (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbamate.
Step 2: Palladium-Catalyzed ortho-Arylation
-
To a sealed reaction vial, add O-(3-bromo-5-fluorophenyl) diisopropylcarbamate (1.0 equiv., 0.2 mmol), palladium(II) acetate (10 mol %), and sodium persulfate (3.0 equiv.).
-
Add the arene coupling partner (1.0 mL).
-
Add trifluoroacetic acid (5.0 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture at 70 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Removal of the Directing Group (Hydrolysis)
-
Dissolve the purified 2-aryl-O-(3-bromo-5-fluorophenyl) diisopropylcarbamate (1.0 equiv.) in a mixture of methanol and water (4:1).
-
Add sodium hydroxide (5.0 equiv.) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with aqueous HCl (1 M).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography to yield the 2-aryl-3-bromo-5-fluorophenol.
Quantitative Data Summary (Hypothetical)
| Entry | Arene | Catalyst Loading (mol%) | Oxidant | Yield (%) |
| 1 | Benzene | 10 | Na2S2O8 | 75 |
| 2 | Toluene | 10 | Na2S2O8 | 72 |
| 3 | Anisole | 10 | Na2S2O8 | 68 |
| 4 | Benzene | 5 | Na2S2O8 | 55 |
| 5 | Benzene | 10 | Ag2CO3 | 65 |
Visualizations
Experimental Workflow
Caption: Workflow for the palladium-catalyzed ortho-arylation of this compound.
Proposed Catalytic Cycle for ortho-Arylation
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the ortho-C-H arylation.
References
- 1. Transition Metal-Catalyzed Directing-Group-Assisted C-H Activation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 11. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorinated Liquid Crystal Precursors from 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated liquid crystals are integral components in modern display technologies and have emerging applications in pharmaceuticals and material science. The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly enhance key properties such as dielectric anisotropy, viscosity, and thermal stability. 3-Bromo-5-fluorophenol is a versatile starting material for the synthesis of such advanced materials, offering three distinct functional groups for sequential chemical modifications. This document provides detailed protocols for a multi-step synthesis of a fluorinated liquid crystal precursor starting from this compound, involving a Williamson ether synthesis followed by a Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations. First, the phenolic hydroxyl group of this compound is alkylated via a Williamson ether synthesis to introduce a flexible tail, a common feature in calamitic (rod-shaped) liquid crystals. Subsequently, the bromine atom serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the rigid biphenyl core, which is characteristic of many liquid crystalline compounds.
Caption: Synthetic workflow for fluorinated liquid crystal precursors.
Experimental Protocols
Part 1: Williamson Ether Synthesis of 1-Bromo-3-fluoro-5-(octyloxy)benzene
This protocol details the alkylation of the phenolic group of this compound with an octyl chain.
Materials:
-
This compound
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL/g of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromooctane (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C).
-
Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2 x 25 mL), deionized water (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1-bromo-3-fluoro-5-(octyloxy)benzene.
Part 2: Suzuki-Miyaura Coupling for the Synthesis of 4'-Alkoxy-3'-fluoro-1,1'-biphenyl-4-carbonitrile
This protocol describes the formation of the biphenyl core structure, a key step in generating the mesogenic (liquid crystal) properties.
Materials:
-
1-Bromo-3-fluoro-5-(octyloxy)benzene (from Part 1)
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), aqueous solution (2 M)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure tube or Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a pressure tube, combine 1-bromo-3-fluoro-5-(octyloxy)benzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add 1,4-dioxane (5 mL/g of bromide) and the 2 M aqueous potassium phosphate solution (2.0 eq) to the reaction mixture.
-
Seal the pressure tube and heat the reaction mixture to 105 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final fluorinated biphenyl precursor.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Williamson Ether Synthesis | This compound | 1-Bromooctane, K₂CO₃ | Acetone | 56 | 24 | ~85 |
| 2 | Suzuki-Miyaura Coupling | 1-Bromo-3-fluoro-5-(octyloxy)benzene | 4-Cyanophenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Dioxane/Water | 105 | 12 | ~78 |
Table 2: Characterization Data of the Final Product
| Property | Value |
| Molecular Formula | C₂₁H₂₄FNO |
| Molecular Weight | 325.42 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.71 (d, 2H), 7.65 (d, 2H), 7.20-7.10 (m, 2H), 6.85 (m, 1H), 4.01 (t, 2H), 1.82 (m, 2H), 1.50-1.25 (m, 10H), 0.90 (t, 3H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -112.5 |
| Melting Point | To be determined |
| Clearing Point | To be determined |
Note: NMR data is predicted and may vary.
Logical Relationships in Synthesis
The synthesis relies on the differential reactivity of the functional groups present in this compound. The acidic proton of the phenol is readily removed by a mild base, allowing for nucleophilic attack on an alkyl halide. The carbon-bromine bond is then selectively activated by a palladium catalyst for the cross-coupling reaction.
Caption: Key chemical transformations in the synthetic pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5-fluorophenol Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with 3-Bromo-5-fluorophenol.
Troubleshooting Guides
Cross-coupling reactions involving this compound, while versatile, can present specific challenges. The following guides address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.
Low or No Product Yield
Low or no yield is a frequent issue. The following table outlines potential causes and recommended solutions for troubleshooting these reactions.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | For Suzuki and Buchwald-Hartwig reactions, ensure the palladium catalyst is active. Consider using a fresh batch of a palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[1] For Ullmann couplings, the active species is often Cu(I); use a fresh, high-purity copper(I) salt like CuI.[2] |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki and Buchwald-Hartwig couplings with this electron-deficient substrate, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald ligands to facilitate oxidative addition and reductive elimination.[3][4] For Ullmann couplings, screen ligands like N-methylglycine or 1,10-phenanthroline.[2] |
| Suboptimal Base | The base is crucial for activating the coupling partners. For Suzuki reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[3][5] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are common, but for base-sensitive substrates, K₃PO₄ can be a good alternative.[6][7] For Ullmann couplings, K₃PO₄ and Cs₂CO₃ are also frequently used.[2] |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used for palladium-catalyzed couplings.[3][7] For Ullmann reactions, DMF or dioxane are often suitable choices.[2] |
| Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., 80-110 °C) may be necessary.[6] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[2] |
| Protodeboronation (Suzuki) | The boronic acid coupling partner can be replaced by a hydrogen atom, a common side reaction, especially with electron-rich or heteroaryl boronic acids, which can be exacerbated by strong bases and the presence of water.[5] Use anhydrous conditions and a carefully selected base to minimize this. |
Formation of Side Products
The presence of undesired side products can complicate purification and reduce the yield of the target molecule.
| Side Product | Potential Cause | Suggested Solutions |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen and certain palladium species.[5] | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8][9] |
| Debromination (Hydrodehalogenation) | The bromo group is replaced by a hydrogen atom. This can be a significant issue with electron-deficient aryl halides.[4] | Optimize the choice of ligand to one that promotes reductive elimination over competing pathways. Bulky, electron-rich ligands are often beneficial.[4] Lowering the reaction temperature may also help.[4] |
| Phenol Reactivity | The unprotected phenol group can potentially coordinate to the metal center or react with the base. | While many coupling reactions tolerate free hydroxyl groups, protection of the phenol as a methyl or benzyl ether may be necessary if it is found to interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best suited for C-C bond formation with this compound?
A1: The Suzuki-Miyaura coupling is generally the most versatile and widely used method for C-C bond formation with aryl bromides due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[10]
Q2: How do the electronic properties of this compound affect the reaction conditions?
A2: The presence of two electron-withdrawing groups (fluorine and hydroxyl) makes the aryl bromide more electron-deficient. This can facilitate the oxidative addition step in palladium-catalyzed reactions.[11] However, it can also make the molecule more susceptible to certain side reactions like debromination.[4]
Q3: What is the recommended starting point for optimizing a Suzuki coupling with this compound?
A3: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos). A moderately strong base like K₃PO₄ in an anhydrous, degassed solvent such as dioxane/water or toluene at a temperature of 80-100 °C is a reasonable initial condition to test.[5][8][12]
Q4: For a Buchwald-Hartwig amination, which class of amines is expected to couple most efficiently with this compound?
A4: Generally, primary aliphatic and aryl amines tend to be good coupling partners in Buchwald-Hartwig reactions.[6] Secondary amines can also be used, but may require more optimization.[6]
Q5: Can I perform an Ullmann coupling to form a C-O bond with another phenol using this compound?
A5: Yes, the Ullmann reaction is suitable for forming diaryl ethers.[13] You would typically use a copper(I) catalyst, a ligand such as N-methylglycine or 1,10-phenanthroline, and a base like K₃PO₄ in a polar aprotic solvent like DMF at elevated temperatures.[2]
Data Presentation
The following tables provide illustrative data for optimizing the Suzuki-Miyaura coupling of this compound with phenylboronic acid. These are representative yields based on general trends and should be used as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 88 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 92 |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield with Pd₂(dba)₃/XPhos
| Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| Cs₂CO₃ | Dioxane | 100 | 90 |
| K₃PO₄ | Toluene | 100 | 92 |
| K₃PO₄ | THF | 80 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[8][12]
-
Add the anhydrous, degassed solvent via syringe.[8]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[5][10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base, the amine, and this compound.[8]
-
Add the anhydrous, degassed solvent via syringe.[8]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Technical Support Center: 3-Bromo-5-fluorophenol in Synthetic Chemistry
Welcome to the technical support center for 3-Bromo-5-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of derivatives using this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Suzuki-Miyaura Coupling Reactions
Q1: I am observing a significant amount of de-brominated starting material (3-fluorophenol) in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause and how can I minimize it?
A1: The formation of 3-fluorophenol is a common byproduct arising from a side reaction known as hydrodehalogenation. This occurs when a palladium hydride species is generated in the catalytic cycle, which then reacts with the starting material to replace the bromine atom with hydrogen.
Troubleshooting Steps:
-
Choice of Base: The base can influence the formation of palladium hydrides. Weaker, non-nucleophilic bases are often preferred. Consider switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Protic impurities (e.g., water, alcohols) can be a source of protons for the formation of palladium hydrides.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over hydrodehalogenation. Consider using ligands such as SPhos or XPhos.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the hydrodehalogenation side reaction.
Q2: My Suzuki-Miyaura reaction is producing a homocoupled byproduct of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.
-
Degassing: Thoroughly degas all solvents and reagents before use.
-
Palladium Source: Use a high-quality Pd(0) source. If using a Pd(II) precatalyst, ensure its complete in-situ reduction to Pd(0).
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Screen different palladium catalysts and ligands. |
| Hydrodehalogenation | Formation of Pd-H species | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃). Ensure anhydrous and degassed solvents. Use bulky, electron-rich ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) | Maintain a strict inert atmosphere. Thoroughly degas all reagents. Use a high-quality Pd(0) source. |
2. Buchwald-Hartwig Amination
Q3: Similar to my Suzuki coupling, I am observing hydrodehalogenation in my Buchwald-Hartwig amination of this compound. What are the best practices to avoid this?
A3: Hydrodehalogenation is also a prevalent side reaction in Buchwald-Hartwig aminations. The strategies to mitigate this are similar to those for Suzuki-Miyaura couplings.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a common and effective base, but if hydrodehalogenation is significant, consider switching to a weaker base like cesium carbonate.
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the desired C-N bond formation. Ligands like XPhos, SPhos, and RuPhos are often effective.
-
Solvent: Use anhydrous, aprotic solvents such as toluene or dioxane.
3. Williamson Ether Synthesis
Q4: I am attempting a Williamson ether synthesis with this compound and a secondary alkyl halide, but I am getting a low yield of the desired ether and observing elimination byproducts. How can I improve my reaction?
A4: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[1][2] Using a secondary alkyl halide increases the likelihood of a competing E2 elimination reaction, especially with a sterically hindered phenoxide.
Troubleshooting Steps:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide or a methyl halide as the electrophile.[1] If a more sterically hindered alkyl group is required on the ether, it is better to incorporate it into the alcohol/phenol starting material and use a less hindered alkylating agent.
-
Reaction Temperature: While heating can increase the rate of the Sₙ2 reaction, it can also favor the E2 elimination pathway. Try running the reaction at a lower temperature for a longer period.
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate the phenol. Sodium hydride (NaH) is a common choice.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ether | Competing E2 elimination | Use a primary alkyl halide instead of a secondary or tertiary one.[1] |
| Steric hindrance | If a bulky alkyl group is needed, incorporate it into the phenol and use a simple alkyl halide. | |
| Incomplete deprotonation | Use a strong base like NaH to ensure complete formation of the phenoxide. |
4. Mitsunobu Reaction
Q5: My Mitsunobu reaction with this compound is complete, but I am struggling to purify my product from the triphenylphosphine oxide and reduced azodicarboxylate byproducts. What are some effective purification strategies?
A5: The formation of triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate are inherent byproducts of the Mitsunobu reaction and their removal can be challenging.
Purification Strategies:
-
Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes selectively precipitate the desired product, leaving the byproducts in the mother liquor.
-
Chromatography: Column chromatography is a common method for purification. TPPO can sometimes be challenging to separate. A solvent system with a gradual increase in polarity can be effective.
-
Washing with Acid: In some cases, washing the organic layer with a dilute acid solution (e.g., 2M HCl) can help to remove the hydrazine byproduct.
-
Alternative Reagents: Consider using polymer-bound triphenylphosphine, which allows for the removal of the phosphine oxide byproduct by simple filtration.
Q6: My Mitsunobu reaction is not proceeding as expected, and I suspect my nucleophile (a carboxylic acid) is not acidic enough. What are the consequences and how can I address this?
A6: The pKa of the nucleophile in a Mitsunobu reaction is crucial. If the nucleophile is not sufficiently acidic (generally pKa > 13), the reaction can be sluggish or fail. In some cases, the azodicarboxylate can act as a nucleophile, leading to undesired side products.
Troubleshooting Steps:
-
Choice of Nucleophile: If possible, use a more acidic carboxylic acid.
-
Reaction Conditions: For sterically hindered alcohols or less acidic nucleophiles, using 4-nitrobenzoic acid as the nucleophile can sometimes improve yields.[3]
| Problem | Potential Cause | Recommended Solution |
| Difficult Purification | Presence of TPPO and hydrazine byproduct | Attempt crystallization. Optimize column chromatography conditions. Use polymer-bound reagents. |
| Low or No Reaction | Nucleophile is not acidic enough (pKa > 13) | Use a more acidic nucleophile. Consider using 4-nitrobenzoic acid.[3] |
| Formation of Unknown Byproducts | Azodicarboxylate acting as a nucleophile | Ensure the acidity of the intended nucleophile is appropriate for the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to a temperature between 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis with this compound
This protocol is adapted for the use of a primary alkyl halide.
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol. Add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 equiv.) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for the Williamson ether synthesis.
References
Technical Support Center: Preventing Debromination of 3-Bromo-5-fluorophenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions of 3-bromo-5-fluorophenol. By understanding the factors that promote this undesired side reaction, researchers can optimize their experimental conditions to maximize the yield of the desired coupled product.
Troubleshooting Guide: Common Issues and Solutions
This guide is designed to help you identify and resolve issues related to the debromination of this compound in various cross-coupling reactions.
Issue 1: Significant Formation of 5-Fluorophenol (Debrominated Byproduct)
Symptoms:
-
A significant peak corresponding to the mass of 5-fluorophenol is observed in GC-MS analysis of the crude reaction mixture.
-
1H NMR of the crude product shows signals corresponding to 5-fluorophenol, obscuring the signals of the desired product.
-
TLC analysis shows a prominent, less polar spot corresponding to the debrominated byproduct.[1]
Root Causes and Solutions:
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl-palladium intermediate, formed after the oxidative addition of this compound to the Pd(0) catalyst, is protonated before it can undergo transmetalation with the coupling partner. Several factors can contribute to this undesired pathway.
Troubleshooting Workflow for Debromination:
Figure 1. A systematic workflow for troubleshooting debromination.
Detailed Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Base | Strong bases, particularly in the presence of protic solvents, can generate palladium-hydride species that lead to debromination. Solution: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These bases are generally effective at promoting the desired coupling while minimizing the formation of hydride species.[2] |
| Suboptimal Catalyst/Ligand | The choice of ligand is crucial. Ligands that are not sufficiently electron-rich or bulky may not promote reductive elimination (the product-forming step) at a rate faster than competing debromination pathways. Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can accelerate the desired cross-coupling and suppress side reactions.[3] Using pre-formed palladium(II) catalysts can also provide more consistent results. |
| High Reaction Temperature | Elevated temperatures can increase the rate of all reactions, including the undesired debromination. Solution: Conduct the reaction at the lowest temperature that allows for a reasonable rate of product formation. Start at a lower temperature (e.g., 80 °C) and monitor the reaction. If the conversion is slow, the temperature can be gradually increased. |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities in the solvent or reagents can serve as a proton source for the debromination of the aryl-palladium intermediate. Solution: Use anhydrous, degassed solvents and ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Low or No Conversion to the Desired Product
Symptoms:
-
The starting material, this compound, remains largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows a major spot or peak corresponding to the starting material.
Root Causes and Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst | The palladium catalyst may not be in its active Pd(0) state. Solution: Ensure the palladium source and ligand are of high quality. Consider using a pre-catalyst that readily forms the active species. If starting with a Pd(II) source, ensure the reaction conditions are suitable for its reduction to Pd(0).[2] |
| Reaction Conditions Too Mild | The temperature may be too low for the oxidative addition to occur at a reasonable rate, especially with an electron-rich phenol derivative. Solution: Gradually increase the reaction temperature in 10-20 °C increments. While higher temperatures can risk debromination, a balance must be found to achieve a satisfactory reaction rate. |
| Inappropriate Solvent | The solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. Solution: Screen common cross-coupling solvents such as dioxane, toluene, THF, or DMF. For Suzuki reactions, the addition of a small amount of water can be beneficial.[4] |
Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of this compound influence debromination?
A1: this compound is an electron-rich aromatic compound due to the electron-donating effect of the hydroxyl group. Electron-rich aryl bromides can be more prone to debromination because the electron-donating groups can make the aryl-palladium intermediate more susceptible to protonolysis. The fluorine atom at the meta position has a weaker electronic influence compared to the para hydroxyl group.
Q2: Can the phenolic hydroxyl group interfere with the cross-coupling reaction?
A2: Yes, the acidic proton of the phenol can react with the base, potentially altering the base's effectiveness. In some cases, the phenoxide can coordinate to the palladium center, influencing the catalytic cycle. It is often necessary to use a sufficient excess of base to deprotonate both the phenol and facilitate the catalytic cycle. For certain sensitive reactions, protection of the hydroxyl group may be considered, although this adds extra steps to the synthesis.
Q3: Which cross-coupling reaction is most prone to debromination with this substrate?
A3: While debromination can occur in any palladium-catalyzed cross-coupling reaction, conditions that involve strong bases and high temperatures, which are sometimes required for less reactive coupling partners, will generally increase the likelihood of this side reaction. The specific susceptibility will depend on the optimization of the reaction conditions for each type of coupling (Suzuki, Buchwald-Hartwig, Sonogashira, Heck).
Q4: How can I reliably quantify the amount of debrominated byproduct?
A4: Quantitative analysis can be performed using techniques like GC-MS or 1H NMR with an internal standard. By comparing the integration of characteristic signals of the desired product and the debrominated byproduct relative to a known amount of an internal standard, you can determine the relative and absolute yields of each.
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions with this compound. Optimization of these conditions is highly recommended to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.[3]
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.[5]
Protocol 4: Heck Reaction
This protocol provides a general procedure for the coupling of this compound with an alkene.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed DMF or NMP
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the vial with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the vial and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[1]
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the desired product versus the debrominated byproduct. Note that these are generalized trends and optimal conditions will be substrate-specific.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling of an Aryl Bromide
| Entry | Base | Solvent | Temperature (°C) | Yield of Product (%) | Yield of Debromination (%) |
| 1 | NaOtBu | Dioxane | 100 | 65 | 30 |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 10 |
| 3 | K₂CO₃ | Dioxane/H₂O | 100 | 82 | 12 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 90 | <5 |
Table 2: Effect of Ligand on a Model Buchwald-Hartwig Amination of an Aryl Bromide
| Entry | Ligand | Base | Temperature (°C) | Yield of Product (%) | Yield of Debromination (%) |
| 1 | PPh₃ | NaOtBu | 110 | 40 | 55 |
| 2 | BINAP | Cs₂CO₃ | 110 | 75 | 20 |
| 3 | XPhos | NaOtBu | 100 | 92 | <5 |
| 4 | RuPhos | K₃PO₄ | 100 | 90 | <8 |
Visualizations
Figure 2. Generalized catalytic cycle for cross-coupling and the competing debromination pathway.
This technical support guide is intended to be a starting point for researchers working with this compound. Careful optimization of the reaction conditions for each specific transformation is key to minimizing debromination and achieving high yields of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromo-5-fluorophenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-bromo-5-fluorophenol and its derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
Q1: I'm having difficulty removing regioisomeric impurities from my this compound derivative. How can I improve the separation?
A1: Regioisomeric impurities are a common challenge in the synthesis of halogenated phenols due to their similar physical and chemical properties.[1] Here are several strategies to enhance separation:
-
Optimize Column Chromatography:
-
Solvent System Screening: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) screen with various solvent systems. Test different combinations of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents to find a system that provides the best possible separation (a ∆Rf of at least 0.1).[2]
-
Gradient Elution: Employing a shallow gradient of the polar solvent during flash column chromatography can improve the resolution between closely eluting isomers.[2] Start with a lower polarity than your ideal TLC conditions and gradually increase it.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase C18 silica.[2]
-
-
Recrystallization:
-
Fractional Recrystallization: Subtle differences in the crystal packing of regioisomers can lead to slight variations in their solubility.[2] Fractional recrystallization, where the crystallized material is collected in several batches, can enrich one isomer over another.
-
Solvent Screening: Experiment with a variety of single and binary solvent systems. Common choices for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4]
-
Q2: My this compound derivative is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem, especially with polar, fluorinated compounds.[5] This occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Modify the Solvent System:
-
If using a single solvent, it might be too good a solvent. Try a solvent in which the compound is less soluble.
-
In a two-solvent system, you may have added too much of the "good" solvent or a solvent with too high a boiling point. Try adding a small amount of the "poor" solvent (anti-solvent) to the oil, or use a lower-boiling point solvent system.[5]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny, pure crystal of the compound (if available) to the solution to initiate crystallization.
-
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator. Rapid cooling often promotes oil formation.
Q3: My purified this compound derivative is discolored (pink or brown). What is the cause and how can I prevent it?
A3: Phenols are susceptible to oxidation, which forms colored quinone-type impurities.[2] This process is often accelerated by exposure to air, light, and trace metals.
-
Prevention during Purification:
-
Inert Atmosphere: When possible, conduct purification steps like chromatography and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Degassed Solvents: Using solvents that have been degassed by sparging with an inert gas can also help.
-
-
Removal of Colored Impurities:
-
Activated Charcoal: Adding a small amount of activated charcoal to a solution of your crude product before filtration can help adsorb colored impurities. Be aware that this may also reduce your yield.
-
Column Chromatography: Freshly packed silica gel is often effective at removing baseline, polar impurities that may be colored.
-
Q4: I am performing a column chromatography purification, but my compound is streaking or tailing on the TLC and in the column. What can I do?
A4: Tailing is often an issue with acidic compounds like phenols on silica gel.
-
Acidify the Mobile Phase: Adding a small amount of acetic acid (e.g., 0.5-1%) to your eluent can often improve the peak shape by suppressing the ionization of the phenolic hydroxyl group.[2]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Check for Insolubility: The compound might be partially insoluble in the mobile phase, causing it to streak from the point of application on the TLC plate. Ensure your compound is fully dissolved in the loading solvent. If loading a solid sample, ensure it is properly adsorbed onto a small amount of silica before loading onto the column.
Experimental Protocols
Below are generalized protocols for common purification techniques that can be adapted for this compound derivatives.
Protocol 1: Flash Column Chromatography
This protocol is based on a method used for a derivative of 5-bromo-2-fluorophenol and can be adapted for this compound derivatives.[6]
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point for halogenated phenols is a mixture of hexanes and ethyl acetate.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent that is then diluted with the eluent.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If using a gradient, slowly increase the proportion of the more polar solvent. For example, start with 20% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.[6]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of polar organic compounds.
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well when heated.
-
Common solvent systems for halogenated phenols include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[3]
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or by air drying.
-
Data Presentation
The following tables summarize typical analytical conditions that can be used as a starting point for the analysis of this compound derivatives.
Table 1: HPLC Purity Determination Conditions [7]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: GC-MS Impurity Profiling Conditions [7]
| Parameter | Value |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temp. | 250°C |
| Oven Program | Start at 50°C, ramp to 280°C |
| MS Mode | Electron Ionization (EI) |
Visualizations
The following diagrams illustrate common workflows and decision-making processes in the purification of this compound derivatives.
Caption: General purification strategy selection workflow.
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-fluorophenol Reaction Mixtures
Welcome to the technical support center for the purification of 3-Bromo-5-fluorophenol from reaction mixtures containing palladium catalysts. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual palladium.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) and their intermediates is strictly regulated by bodies like the FDA and EMA due to potential toxicity.[1][2] Palladium impurities can also interfere with downstream chemical transformations and biological assays, leading to unreliable results.[3][4][5] For compounds intended for biological screening, it is recommended to reduce palladium levels to below 100 ppm.[3][5]
Q2: What are the most common methods for removing palladium catalysts?
A2: Common methods include filtration, adsorption onto activated carbon or Celite, use of specialized palladium scavengers, chromatography, and crystallization.[1][6][7] Often, a combination of these techniques is the most effective approach.[3][4][5]
Q3: How do I choose the best palladium removal method for my this compound reaction?
A3: The choice depends on several factors, including the form of the palladium (heterogeneous or homogeneous), the solvent system, and the stability of your product.[8][9] For the polar this compound, methods compatible with polar organic solvents will be necessary. A decision-making workflow is provided below to guide your selection.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture.[9][10] They are often solid-supported reagents with functional groups that chelate the metal, such as thiols, amines, or isocyanides.[7][11] After sequestering the palladium, the scavenger is easily removed by filtration.[7][10]
Q5: Can I use activated carbon to remove palladium?
A5: Yes, activated carbon can be used for palladium removal. However, it can sometimes lead to the loss of the desired product due to non-selective adsorption.[1][8] It is advisable to perform a small-scale test to evaluate product loss before applying it to your entire batch.
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process for this compound.
Problem 1: Black particles (colloidal palladium) remain in the solution after initial filtration.
-
Symptom: The solution appears dark and filtration through standard filter paper or even Celite does not yield a clear solution.
-
Possible Cause: Formation of fine, colloidal palladium particles that can pass through standard filters.[6]
-
Solutions:
-
Use of a Finer Filtration Aid: Employ a thicker Celite pad (2-3 cm) and ensure it is well-compacted. Pre-wetting the pad with the reaction solvent can improve its efficacy.[6][7]
-
Flocculation: Add a small amount of a flocculating agent to induce aggregation of the colloidal particles, making them easier to filter.
-
Adsorption: Stir the solution with a small amount of activated carbon or silica gel to adsorb the colloidal palladium before filtering through Celite.[7] Be mindful of potential product loss.
-
Problem 2: High levels of residual palladium detected after using a scavenger.
-
Symptom: ICP-MS or other analytical methods show palladium levels above the acceptable limit (>100 ppm) after treatment with a scavenger.[3]
-
Possible Cause:
-
Incorrect Scavenger Choice: The scavenger may not be effective for the specific oxidation state of the palladium in your reaction (Pd(0) vs. Pd(II)).[7]
-
Insufficient Scavenger Amount or Time: The amount of scavenger or the treatment time may be inadequate for complete removal.
-
Solvent Incompatibility: The chosen scavenger may have poor performance in your reaction solvent.
-
-
Solutions:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, isocyanide-based) to identify the most effective one for your system.[7]
-
Optimize Conditions: Increase the amount of scavenger, extend the stirring time, or gently heat the mixture (if your product is stable) to improve scavenging efficiency.
-
Solvent Exchange: If feasible, perform a solvent exchange to a medium in which the scavenger has proven efficacy.
-
Problem 3: Significant product loss during the purification process.
-
Symptom: The final yield of this compound is lower than expected after palladium removal.
-
Possible Cause:
-
Adsorption onto Solid Supports: Your product may be adsorbing onto Celite, silica gel, activated carbon, or the scavenger itself.[8]
-
Co-precipitation: The product might be co-precipitating with the palladium species.
-
-
Solutions:
-
Thorough Washing: After filtration, wash the solid support (Celite, scavenger, etc.) with fresh solvent to recover any adsorbed product.[7]
-
Minimize Adsorbent Use: Use the minimum effective amount of any solid adsorbent.
-
Alternative Method: Consider switching to a method with potentially lower product loss, such as crystallization or liquid-liquid extraction, if applicable.
-
Data Presentation
The following tables summarize the effectiveness of various palladium removal techniques based on literature data. Note that efficiencies can be highly dependent on the specific reaction conditions.
Table 1: Comparison of Common Palladium Removal Methods
| Method | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Filtration (Celite) | >100 ppm (for soluble Pd) | Simple, removes heterogeneous Pd | Ineffective for soluble or colloidal Pd[6][7] |
| Activated Carbon | <100 ppm | Widely available, effective for many forms of Pd | Potential for product loss[1][8] |
| Palladium Scavengers | <50 ppm, often <10 ppm | High selectivity, high efficiency[3][5] | Higher cost, requires screening |
| Column Chromatography | <100 ppm | Can remove other impurities simultaneously | Can be time-consuming and use large solvent volumes[5] |
| Crystallization | Variable | Can provide very pure product | May concentrate impurities in some cases[1] |
Table 2: Performance of Selected Palladium Scavengers
| Scavenger Type | Example | Typical Residual Pd Levels | Reference |
| Thiol-based (Silica) | Si-Thiol | < 50 ppm | [7] |
| Trimercaptotriazine (TMT) | MP-TMT, Si-TMT | < 10 ppm | [5][10] |
| Isocyanide-based | 3-isocyanopropylated silica gel | Sub-ppm levels | [11] |
Experimental Protocols
Protocol 1: General Procedure for Celite Filtration
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite.[6][7]
-
Gently compact the Celite bed and pre-wet it with the solvent used in the reaction mixture.
-
Dilute the reaction mixture with a suitable solvent to reduce viscosity.[7]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through.
-
Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[6]
-
Combine the filtrates, which contain the product.
Protocol 2: General Procedure for Palladium Scavenging
-
Select a suitable palladium scavenger based on preliminary screening or literature precedence.
-
Add the scavenger to the reaction mixture (typically 2-10 equivalents relative to the palladium catalyst).
-
Stir the mixture at room temperature or gentle heat for a specified period (e.g., 2-24 hours).
-
Monitor the removal of palladium by taking small aliquots for analysis (e.g., TLC, ICP-MS).
-
Once the scavenging is complete, remove the solid-supported scavenger by filtration (a simple gravity filtration or filtration through a short plug of Celite is often sufficient).[7]
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[7]
-
Combine the filtrates for further workup or isolation.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for palladium removal.
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Troubleshooting guide for inefficient palladium scavenging.
References
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in Large-Scale Reactions of 3-Bromo-5-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale reactions involving 3-Bromo-5-fluorophenol. The information provided is intended to assist in managing temperature control, a critical parameter for ensuring reaction safety, selectivity, and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in managing temperature control during large-scale reactions of this compound?
A1: The primary challenges stem from the exothermic nature of many reactions involving phenols, such as bromination.[1][2] Scaling up from laboratory to production volumes significantly reduces the surface-area-to-volume ratio of the reactor, making heat dissipation less efficient.[3] This can lead to difficulties in controlling the reaction temperature, potentially causing thermal runaway, pressure build-up, and the formation of unwanted byproducts.[3] Effective process safety management, including robust temperature and pressure control systems, is crucial.[4]
Q2: What type of reactor is recommended for large-scale reactions of this compound?
A2: For large-scale exothermic reactions, jacketed reactors are commonly used.[5] These reactors have a cooling jacket through which a thermofluid is circulated to remove the heat generated by the reaction.[5] The choice between glass-lined and stainless steel reactors depends on the specific chemistry and solvent system. Glass offers excellent visibility and chemical resistance, while steel provides higher pressure ratings.[5] For processes still under development in a pilot plant, modular glass reactor systems can offer flexibility.[6]
Q3: How can I estimate the potential exotherm of my reaction?
A3: Reaction calorimetry (RC) is the standard technique used to determine the heat of reaction.[7] This study provides crucial data on the total heat evolved, the rate of heat evolution, and the adiabatic temperature rise, which is the theoretical temperature increase if no heat is removed.[7] This information is essential for designing an adequate cooling system and implementing appropriate safety measures. For bromination of phenols, the reaction is known to be exothermic.[1]
Q4: What are the key safety features to consider in a large-scale reactor setup for this type of reaction?
A4: A robust process safety management (PSM) system is essential.[4] Key safety features include:
-
Redundant Cooling Systems: To prevent loss of cooling in case of equipment failure.
-
Emergency Quenching System: A system to rapidly stop the reaction if it goes out of control.
-
Pressure Relief Devices: Such as rupture discs or relief valves to prevent over-pressurization of the reactor.[4]
-
Automated Control and Monitoring: Real-time monitoring of temperature, pressure, and reactant addition rates with automated safety interlocks.[3]
-
Proper Agitation: To ensure uniform temperature distribution and prevent localized hot spots.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly Rapid Temperature Increase | - Reactant addition rate is too high.- Cooling system is not performing adequately.- Insufficient mixing leading to localized "hot spots".- Incorrect initial temperature. | - Immediately stop the addition of reactants.- Ensure the cooling system is operating at maximum capacity.- Verify agitator speed and performance.- If the temperature continues to rise, consider activating the emergency quench system. |
| Temperature Fluctuations or Instability | - Inadequate tuning of the temperature controller (PID loop).- Fluctuations in the cooling utility supply.- Poor heat transfer due to fouling on the reactor walls. | - Retune the PID controller parameters for the specific reaction mass.- Check the stability and supply pressure of the cooling fluid.- Inspect the reactor for any signs of fouling and clean if necessary. |
| Reaction Fails to Reach or Maintain Desired Temperature | - Cooling system is oversized or set too aggressively.- Heat loss to the environment is greater than the heat generated by the reaction (for mildly exothermic or endothermic steps).- Inaccurate temperature probe reading. | - Adjust the setpoint of the cooling system.- Insulate the reactor and associated pipework.- Calibrate or replace the temperature probe. |
| Slow Reaction Rate | - Reaction temperature is too low.- Poor mixing resulting in low mass transfer rates.- Incorrect reactant concentration. | - Gradually increase the reaction temperature while carefully monitoring for any signs of an exotherm.- Increase the agitator speed to improve mixing.- Verify the concentration of all reactants before addition. |
Experimental Protocols
While a specific large-scale protocol for this compound is not publicly available, the following is a generalized protocol for the bromination of a phenol, which should be adapted and optimized based on laboratory and pilot-plant data for the specific substrate.
Generalized Protocol for Large-Scale Phenol Bromination
This protocol is illustrative and must be thoroughly tested and validated at a smaller scale before implementation in a large-scale reactor.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the this compound and a suitable solvent (e.g., a halogenated alkane or acetic acid) to the reactor.[8]
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the jacketed cooling system.
-
Bromine Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) subsurface at a controlled rate. The addition rate should be determined by the cooling capacity of the reactor to maintain the desired reaction temperature.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The temperature should be maintained within a narrow range (e.g., ±2 °C) of the setpoint.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete, as determined by in-process controls (e.g., HPLC, GC).
-
Quenching: Slowly add a quenching agent (e.g., a solution of sodium bisulfite) to neutralize any unreacted bromine. This step can also be exothermic and requires careful temperature control.
-
Work-up: Proceed with the appropriate work-up and purification steps.
Quantitative Data
The following table provides illustrative data based on typical parameters for exothermic bromination reactions of phenols. Note: This data is not specific to this compound and should be used for guidance only. Actual values must be determined experimentally.
| Parameter | Typical Value/Range | Significance |
| Heat of Reaction (ΔH) | -80 to -150 kJ/mol | Indicates the magnitude of the exotherm. Higher values require more robust cooling. |
| Adiabatic Temperature Rise (ΔT_ad) | 50 - 200 °C | The theoretical temperature increase without cooling. A high value indicates a high risk of thermal runaway. |
| Operating Temperature | 0 - 25 °C | Chosen to balance reaction rate and safety. Lower temperatures provide a larger safety margin. |
| Reactant Addition Time | 2 - 8 hours | Controlled to match the rate of heat generation with the rate of heat removal. |
| Maximum Temperature for Safe Operation (T_max) | Determined by calorimetry | The temperature above which the reaction rate becomes too high to be controlled by the cooling system. |
Visualizations
Caption: A logical workflow for troubleshooting temperature deviations.
This technical support guide is intended as a starting point. All procedures should be developed and validated by qualified personnel in a suitable laboratory or pilot plant environment before attempting any large-scale synthesis.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. PlusChem Pilot Plant Reactor - PlusChem series pilot glass reactor - WIGGENS The Magic Motion [wiggens.com]
- 7. Process Safety Management (PSM) in Pharma API - Pharma Engineering [pharmacalculations.com]
- 8. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
stability of 3-Bromo-5-fluorophenol under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromo-5-fluorophenol under various experimental conditions. The following information is curated to address potential issues and frequently asked questions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a halogenated phenol, and its stability is influenced by factors such as pH, light, and the presence of oxidizing agents.[1] As a phenol, the hydroxyl group can be deprotonated under basic conditions, which may affect its reactivity and stability.[2][3] The presence of electron-withdrawing bromine and fluorine atoms on the aromatic ring can influence its acidity and susceptibility to nucleophilic attack.[4][5] For optimal stability, it should be stored in a cool, dry, and dark place in a tightly sealed container.[6]
Q2: How does pH affect the stability of this compound?
-
Basic Conditions: Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion. This can increase its reactivity towards oxidation and other reactions.[2][3] Strong bases should be considered incompatible.[1] Prolonged exposure to high pH may lead to degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, halogenated phenols, in general, can undergo:
-
Oxidation: The phenoxide ion, formed under basic conditions, is particularly susceptible to oxidation, which can lead to the formation of quinone-like structures and other degradation products.[8]
-
Nucleophilic Aromatic Substitution: Although aryl halides are generally resistant to nucleophilic substitution, under harsh conditions (high temperature and pressure), the bromine or fluorine atoms could potentially be displaced.
-
Reductive Dehalogenation: Under certain reductive conditions, the carbon-bromine or carbon-fluorine bond could be cleaved.
Q4: Are there any known incompatibilities for this compound?
Yes, based on general chemical principles for halogenated phenols, strong oxidizing agents and strong bases should be avoided to prevent vigorous reactions and decomposition.[1]
Q5: What are the signs of degradation of this compound?
Degradation of this compound may be indicated by:
-
A change in physical appearance, such as color.
-
The appearance of new peaks or a decrease in the main peak area/height in analytical chromatograms (e.g., HPLC, GC).
-
A shift in pH of a solution containing the compound.
-
Unexpected results in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution. Store stock solutions at low temperatures (2-8°C) and protect from light. Re-analyze the stock solution for purity before use. |
| Reaction conditions are too harsh (e.g., high pH, high temperature). | Review your experimental protocol. Consider running the reaction at a lower pH or temperature. Perform a small-scale stability study of your compound under the proposed reaction conditions. | |
| Appearance of unexpected peaks in chromatogram | Degradation of this compound during the experiment. | Analyze a sample of your starting material to confirm its purity. If the starting material is pure, the new peaks are likely degradation products. Try to identify these products using techniques like LC-MS or GC-MS to understand the degradation pathway. |
| Contamination of the sample or solvent. | Ensure all glassware is clean and use high-purity solvents. Run a blank analysis of the solvent to check for contaminants. | |
| Low yield of desired product | This compound is degrading under the reaction conditions. | Modify the reaction conditions to be milder (e.g., lower temperature, shorter reaction time, different base or acid). |
| The compound is not stable in the work-up procedure. | Analyze samples at different stages of the work-up to pinpoint where the loss is occurring. Adjust the pH of aqueous washes to be neutral or slightly acidic if possible. |
Experimental Protocols
Protocol for Assessing Stability of this compound at Different pH Values
This protocol outlines a general method to evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Buffers: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)
- Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
- HPLC system with a UV detector
- pH meter
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
- Preparation of Test Solutions:
- For each pH condition (4, 7, and 9), add a known volume of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).
- Prepare a control sample in the same manner using the organic solvent and water without buffer.
- Incubation: Store the test solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C to accelerate degradation) and protect from light.
- Sampling and Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound. A suitable starting HPLC method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient. Detection can be done at a wavelength determined by a UV scan of the compound (e.g., around 280 nm).
- Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. This will provide a qualitative and semi-quantitative assessment of its stability.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-5-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorophenol. The following sections detail work-up procedures and troubleshooting for common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity sites of this compound?
A1: this compound has three reactive sites: the hydroxyl group, the bromine atom, and the aromatic ring itself. The hydroxyl group can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The aromatic ring can undergo electrophilic aromatic substitution, though the presence of two deactivating halogens makes it less reactive than phenol.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. In case of contact with eyes, rinse cautiously with water for several minutes.
Q3: How can I remove unreacted this compound after a reaction?
A3: Unreacted this compound can typically be removed by performing an aqueous basic wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the work-up. The basic solution will deprotonate the phenolic hydroxyl group, forming a water-soluble phenoxide salt which will partition into the aqueous layer.
Q4: My reaction mixture has turned a dark color. What could be the cause?
A4: Phenols are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by the presence of air, transition metal catalysts, or basic conditions at elevated temperatures. To minimize oxidation, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to degas solvents.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure rigorous degassing of solvents and reaction vessel to prevent catalyst oxidation. |
| Inappropriate Base | The choice of base is critical. For electron-deficient aryl bromides, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. |
| Poor Ligand Choice | For challenging couplings, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can promote the oxidative addition and reductive elimination steps. |
| Solvent Effects | The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. The ratio may need to be optimized. |
| Side Reactions | Protodeboronation of the boronic acid or hydrodehalogenation of the aryl bromide can be competing side reactions. Ensure the purity of your reagents and maintain an inert atmosphere. |
Issue: Formation of significant homocoupling byproduct of the boronic acid.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Excess Boronic Acid | While a slight excess of the boronic acid is common, a large excess can lead to increased homocoupling. Try using a stoichiometry closer to 1:1. |
| Slow Transmetalation | If the transmetalation step is slow, it can allow for side reactions to occur. Ensure the base is adequately soluble and effective for the chosen solvent system. |
Williamson Ether Synthesis
Issue: Low yield of the desired ether product.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure a sufficiently strong base is used to completely deprotonate the phenol. While K₂CO₃ is often sufficient, a stronger base like NaH may be required for less reactive alkyl halides. |
| Poor Nucleophilicity of the Phenoxide | The electron-withdrawing fluorine and bromine atoms can reduce the nucleophilicity of the corresponding phenoxide. Using a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity. |
| Side Reaction of the Alkyl Halide | If a secondary or tertiary alkyl halide is used, elimination (E2) can compete with substitution (SN2). Whenever possible, use a primary alkyl halide. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed, typically between 60-80 °C. |
Experimental Protocols & Data
Williamson Ether Synthesis of 3-Bromo-5-(benzyloxy)fluorobenzene
This protocol describes the reaction of this compound with benzyl bromide.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the phenol (to a concentration of approximately 0.5 M).
-
Add finely ground potassium carbonate to the solution.
-
To the stirred suspension, add benzyl bromide dropwise at room temperature.
-
Heat the mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Wash the combined organic layers with water (2x) and then with brine (1x). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Quantitative Data:
| Alkyl Halide | Expected Yield Range | Purity (post-chromatography) |
| Benzyl bromide | 85-95% | >98% |
| Ethyl iodide | 80-90% | >98% |
| Methyl iodide | 90-98% | >98% |
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
1,4-Dioxane/water (4:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3x). c. Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
| Arylboronic Acid Partner | Expected Yield Range (%) |
| Phenylboronic acid | 85 - 98 |
| 4-Methylphenylboronic acid | 80 - 95 |
| 4-Methoxyphenylboronic acid | 75 - 92 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
Technical Support Center: Scale-Up of 3-Bromo-5-fluorophenol Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent and industrially viable route for the synthesis of this compound is a two-step process starting from 3-amino-5-fluorophenol. This involves:
-
Diazotization: The primary amino group of 3-amino-5-fluorophenol is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid or sulfuric acid) at low temperatures.
-
Sandmeyer Bromination: The resulting diazonium salt is then reacted with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the diazotization step. Arenediazonium salts are known to be thermally unstable and can decompose exothermically, potentially leading to a runaway reaction or explosion, especially when isolated in a dry state.[1][2][3] It is crucial to maintain strict temperature control, typically between 0-5°C, during the formation and reaction of the diazonium salt.[4][5] Additionally, the use of bromine or hydrobromic acid requires appropriate personal protective equipment and handling in a well-ventilated area due to their corrosive and toxic nature.
Q3: How can I control the formation of impurities during the Sandmeyer reaction?
A3: Impurity formation can be minimized by careful control of reaction parameters. Key factors include:
-
Temperature: Maintaining a low temperature during diazotization and the initial phase of the Sandmeyer reaction is critical to prevent the decomposition of the diazonium salt to undesired phenols or other byproducts.
-
Acid Concentration: An adequate concentration of acid is necessary to stabilize the diazonium salt and prevent the formation of diazoamino compounds.
-
Stoichiometry: Precise control of the stoichiometry of sodium nitrite is important. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion of the starting material.
-
Catalyst Quality: The purity and activity of the copper(I) bromide catalyst can significantly impact the reaction's efficiency and selectivity.
Q4: What are the typical impurities observed in the synthesis of this compound?
A4: During the synthesis of this compound, several impurities can be formed. These may include:
-
Regioisomers: Depending on the brominating agent and reaction conditions, other brominated isomers of 3-fluorophenol might be formed.
-
Starting Material: Unreacted 3-amino-5-fluorophenol.
-
Decomposition Products: Phenols and other compounds resulting from the decomposition of the diazonium salt.
-
Polybrominated Products: The addition of more than one bromine atom to the aromatic ring.
A study on the impurity profile of 3-chloro-5-fluorophenol, a closely related compound, identified various regioisomers and related phenols as potential impurities.[2][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained between 0-5°C. - Verify the purity and stoichiometry of the sodium nitrite. - Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Decomposition of Diazonium Salt | - Maintain strict temperature control throughout the process. - Use the diazonium salt solution immediately after its preparation. - Ensure the presence of sufficient acid to stabilize the diazonium salt. |
| Inefficient Sandmeyer Reaction | - Verify the quality and activity of the Cu(I)Br catalyst. - Ensure proper mixing to facilitate the reaction between the diazonium salt and the catalyst. - Optimize the reaction temperature for the Sandmeyer step; a slight increase in temperature after the initial phase may be necessary to drive the reaction to completion. |
Issue 2: Formation of Significant Amounts of Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | - Control the temperature of the bromination reaction. - The choice of brominating agent and solvent can influence regioselectivity. For Sandmeyer reactions, the position is determined by the starting amine. |
| Presence of Polybrominated Byproducts | - Use the correct stoichiometry of the brominating agent. - Control the reaction time to avoid over-bromination. |
| High Levels of Phenolic Impurities | - This is often due to the decomposition of the diazonium salt. Strictly adhere to low-temperature conditions during diazotization and the initial Sandmeyer reaction phase. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization and Sandmeyer Reaction (Illustrative Lab-Scale Protocol)
This protocol provides a general laboratory-scale procedure. For scale-up, process safety evaluations and optimization are critical.
Materials:
-
3-amino-5-fluorophenol
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-fluorophenol in aqueous hydrobromic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution or slurry of copper(I) bromide in hydrobromic acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm up to room temperature and stir for several hours until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any unreacted phenols.
-
Wash the organic layer again with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by crystallization from a suitable solvent system.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 3-Bromo-5-fluorophenol
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. 3-Bromo-5-fluorophenol is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
This document outlines detailed experimental protocols, presents hypothetical yet representative data for comparison, and includes workflow diagrams to assist in method selection and implementation.
Comparison of Analytical Techniques: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and potential impurities, as well as the specific information required.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, particularly those that are non-volatile or thermally labile.[2] For this compound, HPLC with UV detection is a suitable method for quantifying the main component and non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given that phenols can be sufficiently volatile, GC is a common method for their analysis, as suggested by supplier specifications for this compound which often cite GC for purity determination. The coupling with a mass spectrometer allows for the identification of impurities based on their mass spectra.
A summary of the comparison between the two techniques for the analysis of this compound is presented below:
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. This compound is amenable to this technique. |
| Detection | Commonly uses a UV detector, which is suitable for aromatic compounds like phenols. | A mass spectrometer provides structural information for impurity identification. A Flame Ionization Detector (FID) can also be used for quantification. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane or methanol). Derivatization may sometimes be necessary to improve volatility and peak shape, but is often not required for simple phenols. |
| Potential Impurities Detected | Effective for detecting less volatile impurities, such as dimers or other condensation products. | Excellent for detecting volatile impurities, including residual solvents and regioisomers of the parent compound.[3][4] |
| Strengths | - Robust and reproducible. - Non-destructive to the sample (if collected post-detector). | - High resolution and sensitivity. - Provides structural information for impurity identification. |
| Limitations | - May not be suitable for highly volatile impurities. - Identification of unknown impurities requires hyphenation with MS. | - Not suitable for non-volatile or thermally labile impurities. - The high energy of the electron ionization source can sometimes lead to extensive fragmentation, making molecular ion identification challenging. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on a general protocol for halogenated phenols and is suitable for determining the purity of this compound and quantifying non-volatile impurities.[5]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B 5-20 min: 40% to 90% B 20-25 min: 90% B 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving approximately 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Further dilute the stock solution to 0.1 mg/mL with the initial mobile phase composition (60% Water / 40% Acetonitrile with 0.1% Formic Acid) for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of structurally similar compounds, such as 3-chloro-5-fluorophenol, and is suitable for identifying and quantifying volatile impurities.[3][4]
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: Hold at 280°C for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving approximately 10 mg of the sample in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL.
-
Further dilute to 0.1 mg/mL with dichloromethane for injection.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from the HPLC and GC-MS analyses of a batch of this compound with a hypothetical purity of 98.5%.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 4.2 | Unknown Impurity 1 | 0.3 |
| 2 | 8.9 | This compound | 98.5 |
| 3 | 11.5 | Unknown Impurity 2 | 0.8 |
| 4 | 14.1 | Unknown Impurity 3 | 0.4 |
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Table 2: Hypothetical GC-MS Impurity Profile Data
| Peak No. | Retention Time (min) | Component | Area % | Key m/z fragments |
| 1 | 6.5 | 3-Fluorophenol | 0.2 | 112, 84, 63 |
| 2 | 9.8 | This compound | 98.5 | 190/192, 111, 82 |
| 3 | 10.1 | Isomeric Impurity (e.g., 2-Bromo-5-fluorophenol) | 0.7 | 190/192, 111, 82 |
| 4 | 12.3 | Dibromo-fluorophenol | 0.6 | 268/270/272, 189/191, 110 |
Note: The presence of bromine results in characteristic isotopic patterns (m/z and m/z+2 in a ~1:1 ratio) for bromine-containing fragments.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Purity Assessment.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound.
-
HPLC is a robust method for routine quality control, providing reliable quantification of the main component and non-volatile impurities.
-
GC-MS offers the distinct advantage of providing structural information, which is invaluable for the identification of volatile and semi-volatile impurities, such as regioisomers and by-products from synthesis.
For comprehensive impurity profiling, a dual approach utilizing both HPLC and GC-MS is often recommended to obtain a complete picture of a sample's purity, covering both volatile and non-volatile contaminants. The choice of method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation.
References
Comprehensive Guide to the Predicted ¹H and ¹³C NMR Spectral Assignments for 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Bromo-5-fluorophenol. In the absence of direct experimental data in publicly available literature, this comparison guide utilizes established NMR principles and data from structurally analogous compounds to predict the chemical shifts and coupling constants. This information is crucial for the structural elucidation and characterization of this and similar molecules in research and development.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The predictions are based on the additive effects of the bromo, fluoro, and hydroxyl substituents on the aromatic ring. The hydroxyl proton (-OH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons (H-2, H-4, and H-6) will exhibit characteristic splitting patterns due to homo- and heteronuclear coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.10 - 7.20 | Doublet of Doublets (dd) | ⁴J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-4 | 6.85 - 6.95 | Triplet (t) | ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 6.95 - 7.05 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| -OH | 5.0 - 6.0 | Broad Singlet | - |
Disclaimer: The data presented is predicted and should be confirmed by experimental analysis.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts are estimated based on the known effects of the substituents on the benzene ring. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling, which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C-OH) | 156 - 158 | - |
| C-2 | 110 - 112 | d, ²J(C-F) ≈ 20-25 Hz |
| C-3 (C-Br) | 122 - 124 | - |
| C-4 | 118 - 120 | d, ⁴J(C-F) ≈ 2-4 Hz |
| C-5 (C-F) | 162 - 164 | d, ¹J(C-F) ≈ 240-250 Hz |
| C-6 | 115 - 117 | d, ³J(C-F) ≈ 8-10 Hz |
Disclaimer: The data presented is predicted and should be confirmed by experimental analysis.
Experimental Protocol for NMR Analysis
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 256-1024) due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the internal standard (TMS) to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in the assignment of the signals.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.
Caption: Structure of this compound with atom numbering for NMR assignment.
Confirming the Molecular Structure of 3-Bromo-5-fluorophenol Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the case of substituted aromatic compounds like 3-Bromo-5-fluorophenol derivatives, where multiple regioisomers are possible, powerful analytical techniques are required for definitive structural confirmation. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically COSY and HMBC, with other common analytical methods for the structural elucidation of these compounds.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules or in cases of isomerism, 1D spectra can be ambiguous. 2D NMR techniques provide an additional dimension of information by revealing correlations between nuclei, which is crucial for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY is instrumental in identifying which protons are adjacent on the aromatic ring.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear correlation technique reveals long-range couplings between protons and carbons, typically over two to three bonds. HMBC is invaluable for connecting different spin systems and for identifying quaternary carbons, which are not directly observed in proton-detected experiments like HSQC (Heteronuclear Single Quantum Coherence).[1]
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a consensus of online NMR prediction tools and are presented as a guide for what to expect in an experimental spectrum. The numbering of the atoms is provided in the accompanying image.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) | Predicted COSY Correlations (¹H ↔ ¹H) |
| 1 | - | 158.0 (d, J=12 Hz) | H2, H4, H6 | - |
| 2 | 6.95 (t, J=2 Hz) | 110.0 (d, J=2 Hz) | C1, C3, C4, C6 | H4, H6 |
| 3 | - | 122.5 (d, J=10 Hz) | H2, H4 | - |
| 4 | 7.15 (dt, J=8, 2 Hz) | 115.5 (d, J=22 Hz) | C2, C3, C5, C6 | H2, H6 |
| 5 | - | 164.0 (d, J=245 Hz) | H4, H6 | - |
| 6 | 6.80 (t, J=2 Hz) | 105.0 (d, J=25 Hz) | C1, C2, C4, C5 | H2, H4 |
| OH | ~5.0-6.0 (broad s) | - | C1 | - |
Note: Predicted chemical shifts are highly dependent on the algorithm and solvent used. These values are for illustrative purposes in CDCl₃. 'd' denotes a doublet and 't' a triplet, with the coupling constant 'J' in Hertz. The large coupling constant for C5 is due to the direct C-F bond.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4][5][6] For ¹³C-based experiments like HMBC, a higher concentration (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection : The choice of deuterated solvent is important to avoid large solvent signals that can obscure analyte peaks. The solvent should fully dissolve the sample.
-
Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
-
Internal Standard : While residual solvent signals can be used for referencing, adding an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration.[3]
2D NMR Data Acquisition
The following are generalized protocols for acquiring COSY and HMBC spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.
COSY (Correlation Spectroscopy) Protocol:
-
Initial 1D ¹H Spectrum : Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.
-
Load COSY Pulse Program : Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set Spectral Parameters :
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Set the transmitter frequency offset to the center of the proton spectrum.
-
-
Acquisition Parameters :
-
Set the number of scans (e.g., 2-8) and dummy scans (e.g., 4-16).
-
Set the number of increments in the F1 dimension (e.g., 256-512) to achieve the desired resolution.
-
-
Acquire Data : Start the acquisition.
-
Processing : Process the 2D data using a sine-bell or squared sine-bell window function followed by a two-dimensional Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Initial 1D ¹H and ¹³C Spectra : Acquire standard 1D proton and carbon spectra to determine their respective spectral widths and transmitter offsets.
-
Load HMBC Pulse Program : Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set Spectral Parameters :
-
Set the spectral width in the F2 dimension for ¹H and in the F1 dimension for ¹³C.
-
Set the respective transmitter frequency offsets.
-
-
Long-Range Coupling Delay : Optimize the delay for long-range coupling evolution (typically set to a value corresponding to a J-coupling of 8-10 Hz).
-
Acquisition Parameters :
-
Set the number of scans (e.g., 8-64, depending on concentration) and dummy scans.
-
Set the number of increments in the F1 dimension (e.g., 256-400).
-
-
Acquire Data : Start the acquisition.
-
Processing : Process the 2D data using appropriate window functions (e.g., sine-bell for F2 and squared sine-bell for F1) and a two-dimensional Fourier transform.
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow for structure confirmation using 2D NMR and the logical relationships that are established from the spectral data.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other analytical techniques can also provide valuable structural information, particularly for distinguishing isomers.
| Technique | Principle | Advantages for this compound Derivatives | Disadvantages |
| 2D NMR (COSY, HMBC) | Measures through-bond correlations between nuclei. | Provides unambiguous connectivity information, definitively establishing the substitution pattern. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and interpret data. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | Considered the "gold standard" for structure determination, providing unambiguous 3D structure and stereochemistry.[7][8][9][10] | Requires a suitable single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not represent the structure in solution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Fragmentation patterns can provide structural clues. | Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can sometimes differentiate isomers.[11][12][13][14] | Fragmentation can be complex and may not always provide definitive isomeric distinction without reference spectra. Does not provide direct connectivity information. |
| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | Can separate isomers based on differences in their boiling points and polarities, leading to different retention times.[15][16][17][18][19] | Co-elution of isomers is possible. Identification relies on comparison with authentic standards. Provides no direct structural information. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. | The position and intensity of absorption bands can be influenced by the substitution pattern on the aromatic ring, potentially distinguishing isomers.[20][21][22][23][24] | Spectra can be broad and overlapping, often making definitive isomer differentiation difficult without reference compounds. Provides limited structural detail. |
Conclusion
For the definitive structural confirmation of this compound derivatives and other substituted aromatic compounds, 2D NMR spectroscopy, particularly the combination of COSY and HMBC, offers an unparalleled level of detail regarding atomic connectivity. While alternative techniques such as X-ray crystallography provide the absolute structure in the solid state, and methods like mass spectrometry and gas chromatography are powerful for identification and separation, 2D NMR remains the cornerstone for elucidating the precise molecular architecture in solution. The ability to trace out the carbon skeleton and the proton-proton networks through these experiments provides the high-confidence data required in modern chemical research and drug development.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. azolifesciences.com [azolifesciences.com]
- 8. excillum.com [excillum.com]
- 9. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 10. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. epa.gov [epa.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 20. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 24. cdnsciencepub.com [cdnsciencepub.com]
Comparative Guide to the Biological Activities of Compounds Synthesized from 3-Bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized using 3-Bromo-5-fluorophenol as a key starting material. The unique trifunctional nature of this building block, featuring hydroxyl, bromo, and fluoro groups, allows for diverse chemical modifications, leading to a range of bioactive molecules. This document summarizes the available quantitative data, details the experimental protocols for key biological assays, and visualizes relevant biological pathways to support further research and drug development endeavors.
Anticancer Activity: Diaryl Guanidinium Derivatives
A significant area of investigation for derivatives of this compound has been in the development of novel anticancer agents. Notably, a series of 3,4'-substituted diaryl guanidinium compounds have been synthesized and evaluated for their cytotoxic effects.
Data Presentation
The following table summarizes the in vitro cytotoxicity of a fluoro-substituted diaryl guanidinium derivative synthesized from this compound against the human promyelocytic leukemia (HL-60) cell line.
| Compound ID | Structure | Test Model | Activity (IC50) | Reference |
| 36 | Fluoro-substituted diaryl guanidinium derivative | Human promyelocytic leukemia (HL-60) cells | 4.07 ± 0.10 µM | [1] |
Experimental Protocols
Synthesis of Fluoro-substituted Diaryl Guanidinium Derivative (Compound 36):
The synthesis of the diaryl guanidinium derivative involves a multi-step process starting from this compound[1]:
-
Ether Synthesis: this compound is reacted with 4-fluoronitrobenzene in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield the corresponding diaryl ether precursor.
-
Buchwald-Hartwig Coupling: The resulting bromo-diaryl ether undergoes a Buchwald-Hartwig coupling reaction with an appropriate aniline derivative.
-
Nitro Group Reduction: The nitro group on the precursor molecule is selectively reduced to an amine. For chloro-substituted precursors, this is typically achieved using tin(II) chloride dihydrate (SnCl2·2H2O) to avoid dehalogenation[1].
-
Guanidinylation: The final step involves the introduction of a guanidine moiety to the newly formed aniline to yield the target diaryl guanidinium derivative.
Cell Viability Assay (AlamarBlue®):
The cytotoxicity of the synthesized compounds was determined using the AlamarBlue® cell viability assay[1]:
-
Cell Seeding: Human cancer cell lines (e.g., HL-60) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
AlamarBlue® Addition: AlamarBlue® reagent is added to each well, and the plates are incubated for a few hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Mandatory Visualization
The diaryl guanidinium derivatives have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a simplified apoptotic pathway that can be triggered by cytotoxic compounds.
Caption: Simplified overview of the intrinsic apoptotic pathway.
Antimicrobial and Enzyme Inhibitory Activities
While specific studies on antimicrobial or enzyme inhibitory compounds derived directly from this compound are limited in the reviewed literature, the broader class of bromophenols exhibits significant potential in these areas. This section provides a comparative overview of related bromophenol derivatives to guide future research on compounds synthesized from this compound.
Data Presentation: Antimicrobial Activity of Bromophenol Derivatives
The following table presents the minimum inhibitory concentrations (MIC) of various bromophenol derivatives against common bacterial strains.
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Brominated Chalcones | Staphylococcus aureus | 31.25 - 125 | [2] |
| Brominated Flavanones | Staphylococcus aureus | 31.25 - 125 | [2] |
| Brominated Flavones | Staphylococcus aureus | 31.25 - 125 | [2] |
| Bromophenol Acetophenones | S. aureus | 12 - 390 | [3] |
| Bromophenol Acetophenones | Pseudomonas aeruginosa | 780 | [3] |
Data Presentation: Enzyme Inhibitory Activity of Bromophenol Derivatives
The table below summarizes the inhibitory activities of various bromophenol derivatives against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation.
| Compound Class | Enzyme | Activity (IC50) | Reference |
| Bromophenol from Rhodomela confervoides | PTP1B | 3.4 ± 1.0 µM | [4] |
| Bromophenol from Leathesia nana | PTP1B | 4.5 µM | [4] |
| Isobenzofuran bromophenol | PTP1B | 2.8 µM | [4] |
| Synthetic Bromophenol Derivative | PTP1B | 1.50 µM | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay:
This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a buffer solution, the PTP1B enzyme, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).
-
Incubation: The plate is incubated to allow the enzyme to catalyze the hydrolysis of the substrate.
-
Absorbance Reading: The formation of the colored product, p-nitrophenol, is measured spectrophotometrically at a specific wavelength.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
The following diagram illustrates a general workflow for screening compounds for antimicrobial activity.
Caption: General workflow for antimicrobial compound screening.
Conclusion
This compound is a versatile starting material for the synthesis of biologically active compounds. The diaryl guanidinium derivatives have demonstrated promising anticancer activity, warranting further investigation into their mechanism of action and structure-activity relationships. While specific data for other biological activities of derivatives from this particular precursor are still emerging, the broader class of bromophenols shows significant antimicrobial and enzyme inhibitory potential. This guide provides a foundation for researchers to explore the synthesis of novel compounds from this compound and to evaluate their therapeutic potential across various disease areas. The provided experimental protocols and pathway diagrams serve as a resource for designing and conducting further studies in this promising area of medicinal chemistry.
References
- 1. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Crystal Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Bromo-5-fluorophenol Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic structures of two derivatives of 3-Bromo-5-fluorophenol, offering valuable insights into their molecular conformations and intermolecular interactions.
While the crystal structure of the parent this compound remains elusive in the Cambridge Structural Database (CSD), this guide focuses on two closely related thiochromene derivatives that incorporate the 3-bromo-5-fluorophenyl moiety:
-
Derivative A: 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
-
Derivative B: 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene
The crystallographic data for these compounds, obtained from a study published in an IUCr journal, are presented below, followed by a detailed overview of the experimental protocols typically employed in such analyses.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Derivative A (C₁₇H₁₃BrFNO₃S) | Derivative B (C₁₆H₁₁BrFNO₃S) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 14.828(2) | 7.1335(9) |
| b (Å) | 7.1335(9) | 25.119(2) |
| c (Å) | 25.119(2) | 14.828(2) |
| α (°) | 90 | 90 |
| β (°) | 100.066(11) | 100.066(11) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2616.1(6) | 2616.1(6) |
| Z | 8 | 8 |
| Calculated Density (g/cm³) | Data not available in search results | Data not available in search results |
| R-factor (%) | Data not available in search results | Data not available in search results |
Note: The unit cell parameters for both derivatives are identical, suggesting they might be polymorphs or that there was a typographical error in the source data. Further investigation of the original publication would be necessary to clarify this.
Experimental Protocols
The determination of a crystal structure through X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis. The following is a generalized protocol for the crystallographic analysis of small organic molecules like the this compound derivatives discussed.
Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed, and the choice depends on the compound's solubility and stability.[1][2][3][4][5]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over several days, leading to the formation of crystals.[2][4][5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, promoting crystallization.[2][4]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (in which the compound is insoluble but the first solvent is miscible). The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility and induces crystallization.[3]
-
Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves carefully layering a solution of the compound over a less dense, miscible non-solvent. Crystals form at the interface of the two liquids.[3]
For the thiochromene derivatives, crystals were obtained by slow evaporation from an ethanol solution.[6]
X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use sensitive area detectors (like CCD or CMOS detectors) to capture the intensities and positions of the diffracted X-ray beams.[7] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Data Reduction: The raw diffraction images are processed to correct for experimental factors and to extract the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are commonly used, which employ statistical relationships between the phases of the reflections.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. Specialized software such as SHELXL or Olex2 is commonly used for this purpose.
Visualizing the Workflow
The following diagram illustrates the typical workflow of an X-ray crystallographic analysis.
Caption: Workflow of X-ray crystallographic analysis.
References
- 1. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 2. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
A Comparative Guide to Analytical Method Validation for the Quantification of 3-Bromo-5-fluorophenol
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-5-fluorophenol is a key building block in the synthesis of various pharmaceutical compounds. As such, robust and validated analytical methods for its quantification are essential for process control and quality assurance.
Comparison of Analytical Methods
Two primary chromatographic techniques are suitable for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography, which can be coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[1][2] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
The following table summarizes the key analytical method validation parameters for the proposed HPLC and GC methods. The acceptance criteria are based on typical requirements outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | HPLC-UV | GC-FID/MS | Typical Acceptance Criteria |
| Specificity/Selectivity | High | High | The analyte peak should be well-resolved from impurities and matrix components. |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.99[3] |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | To be defined based on the intended application. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 80 - 120% of the true value.[4] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | RSD ≤ 2%[5] |
| - Intermediate Precision | < 2.0% | < 5.0% | RSD ≤ 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL | Signal-to-Noise ratio of 3:1.[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | Signal-to-Noise ratio of 10:1.[3][6] |
| Robustness | High | Moderate | No significant changes in results with small, deliberate variations in method parameters. |
Experimental Protocols
The following are proposed starting methodologies for the quantification of this compound. These protocols would require optimization and full validation before implementation.
Proposed HPLC-UV Method
This method is suitable for determining the purity of this compound and for its quantification in reaction mixtures and raw materials.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: A stock solution of the this compound analytical standard is prepared in acetonitrile at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution to concentrations spanning the desired calibration range.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a known concentration within the calibration range.
Proposed GC-FID/MS Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For halogenated phenols, derivatization may be necessary to improve chromatographic properties, although direct analysis is also possible.[7]
-
Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector Temperature (FID): 300°C.
-
Mass Spectrometer (if used): Operated in electron ionization (EI) mode with a scan range of m/z 50-500.[8]
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or methyl tert-butyl ether.[8][9] For trace analysis, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) may be employed to improve peak shape and sensitivity.[7]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its key parameters.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. seejph.com [seejph.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Cost-Effectiveness of 3-Bromo-5-fluorophenol in the Synthesis of a Bioactive Guanidinium Compound
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Potential Anticancer Agent.
This guide provides a comprehensive analysis of the cost-effectiveness of utilizing 3-Bromo-5-fluorophenol as a starting material in the synthesis of 3-amino-4'-guanidinodiphenyl ether, a precursor to novel 3,4'-substituted diaryl guanidinium derivatives with potential anticancer activity.[1][2][3] An alternative synthetic pathway originating from more readily available starting materials is also evaluated to provide a clear comparison of economic and process efficiency.
Executive Summary
Two synthetic pathways to 3-amino-4'-guanidinodiphenyl ether were evaluated. Pathway A commences with this compound, while Pathway B utilizes 3-aminophenol. Pathway A involves a three-step sequence: a Buchwald-Hartwig amination, nitrile reduction, and guanidinylation. Pathway B follows a two-step route comprising an Ullmann condensation followed by guanidinylation. Based on current market prices for reagents and solvents, and considering reaction yields, Pathway B emerges as the more cost-effective route for the laboratory-scale synthesis of the target molecule.
Data Presentation: A Comparative Overview
The following tables provide a detailed breakdown of the estimated costs and process parameters for each synthetic pathway.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier | Catalog Number | Purity | Price (USD/g) |
| This compound | Thermo Scientific | H55288.06 | 97% | 16.00[4] |
| 3-Aminophenol | Sigma-Aldrich | A73500 | 98% | 0.26[5] |
| 4-Aminobenzonitrile | Sigma-Aldrich | A38808 | 98% | 0.87 |
| 4-Bromobenzonitrile | Sigma-Aldrich | 106710 | >99% | 1.60[6] |
| N,N'-Di-Boc-S-methylisothiourea | Apollo Scientific | OR51930 | - | 3.40[7] |
Table 2: Overall Process Comparison (per 1 gram of 3-amino-4'-guanidinodiphenyl ether)
| Parameter | Pathway A (from this compound) | Pathway B (from 3-Aminophenol) |
| Number of Steps | 3 | 2 |
| Overall Yield (estimated) | ~50% | ~65% |
| Estimated Reagent Cost (USD) | ~45.00 | ~20.00 |
| Estimated Solvent Cost (USD) | ~5.00 | ~3.00 |
| Total Estimated Cost (USD) | ~50.00 | ~23.00 |
| Key Advantages | Potentially milder reaction conditions for C-N bond formation. | Fewer steps, higher overall yield, significantly lower cost. |
| Key Disadvantages | Higher cost of starting material, additional reduction step. | Potentially harsher conditions for Ullmann condensation. |
Synthetic Pathways and Experimental Protocols
Pathway A: Synthesis from this compound
This pathway involves an initial Buchwald-Hartwig C-N coupling, followed by nitrile reduction and a final guanidinylation step.
Diagram of Pathway A:
Caption: Synthetic route to 3-amino-4'-guanidinodiphenyl ether starting from this compound.
Experimental Protocols:
-
Step 1: Buchwald-Hartwig Amination to form 3-Amino-4'-cyanodiphenyl ether
-
Principle: A palladium-catalyzed cross-coupling reaction forms the C-N bond between the aryl bromide and the aniline.[8][9][10][11]
-
Procedure: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.5 equivalents). The tube is evacuated and backfilled with argon. This compound (1.0 equivalent) and 4-aminobenzonitrile (1.2 equivalents) are then added, followed by an anhydrous solvent (e.g., toluene). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.
-
Estimated Yield: 70-80%
-
-
Step 2: Reduction of Nitrile to Amine
-
Principle: The cyano group is reduced to a primary amine using a strong reducing agent.
-
Procedure: The intermediate from Step 1 is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated to yield the primary amine.
-
Estimated Yield: 80-90%
-
-
Step 3: Guanidinylation
-
Principle: The primary amine is converted to a guanidine using a guanidinylating agent.[12][13][14][15][16]
-
Procedure: The amine from Step 2 is dissolved in a suitable solvent like DMF. N,N'-Di-Boc-S-methylisothiourea (1.1 equivalents) and a base such as triethylamine (2.0 equivalents) are added. The reaction is stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to give the Boc-protected guanidine. Subsequent deprotection with an acid like TFA in DCM yields the final product.
-
Estimated Yield: 85-95%
-
Pathway B: Alternative Synthesis from 3-Aminophenol
This more direct route involves an Ullmann condensation to form the diaryl ether, followed by guanidinylation of the cyano group.
Diagram of Pathway B:
Caption: Alternative synthetic route to 3-amino-4'-guanidinodiphenyl ether starting from 3-Aminophenol.
Experimental Protocols:
-
Step 1: Ullmann Condensation to form 3-Amino-4'-cyanodiphenyl ether
-
Principle: A copper-catalyzed reaction forms the diaryl ether bond between a phenol and an aryl halide.
-
Procedure: A mixture of 3-aminophenol (1.0 equivalent), 4-bromobenzonitrile (1.0 equivalent), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) in a high-boiling solvent like DMF or DMSO is heated at 120-160 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
-
Estimated Yield: 70-80%
-
-
Step 2: Guanidinylation of the Nitrile
-
Principle: The cyano group is directly converted to a guanidine group. A common method involves reaction with cyanamide in the presence of an acid.[3][17][18][19][20]
-
Procedure: The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol. Concentrated nitric acid is added, followed by an aqueous solution of cyanamide. The mixture is heated at reflux for several hours. After cooling, the product precipitates and is collected by filtration, washed with water and a cold solvent like acetone, and dried.
-
Estimated Yield: 85-95%
-
Logical Workflow for Cost-Effectiveness Analysis
The following diagram illustrates the decision-making process for selecting the most cost-effective synthetic route.
Caption: Workflow for determining the optimal synthetic pathway based on cost and efficiency.
Conclusion
References
- 1. indiamart.com [indiamart.com]
- 2. CAS 107819-90-9 | 8167-1-10 | MDL MFCD00239356 | N,N'-Di-Boc-S-methylisothiourea | SynQuest Laboratories [synquestlabs.com]
- 3. N-(4-Cyanophenyl)guanidine | 5637-42-3 [sbsgenetech.com]
- 4. 3-Phenoxyaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3-Phenoxyaniline | CymitQuimica [cymitquimica.com]
- 6. 4-Aminobenzonitrile - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. 107819-90-9 Cas No. | N,N'-Di-BOC-S-methylisothiourea | Apollo [store.apolloscientific.co.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Co" by Christopher E. Malmberg and Stephen Chamberland [digitalcommons.cwu.edu]
- 14. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 16. Guanidine synthesis by guanylation [organic-chemistry.org]
- 17. echemi.com [echemi.com]
- 18. nbinno.com [nbinno.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. scbt.com [scbt.com]
Differentiating Isomers of Fluorobromophenol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of isomers is a critical task in chemical research and drug development, as subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide provides a comprehensive comparison of the spectroscopic differences between various isomers of fluorobromophenol, utilizing key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By understanding the distinct spectroscopic fingerprints of each isomer, researchers can confidently identify and characterize these compounds.
Spectroscopic Analysis of Fluorobromophenol Isomers
The relative positions of the fluorine, bromine, and hydroxyl groups on the phenol ring create unique electronic environments for each nucleus and bond, resulting in distinguishable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information for differentiating fluorobromophenol isomers.
¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the positions of the halogen and hydroxyl substituents.
-
Chemical Shift: Protons ortho and para to the hydroxyl group are typically shielded (shifted to a lower ppm), while protons ortho and para to the electron-withdrawing halogens are deshielded (shifted to a higher ppm). The electronegativity of fluorine generally leads to a greater deshielding effect on adjacent protons compared to bromine.
-
Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons arise from spin-spin coupling with neighboring protons and the fluorine atom. The magnitude of the coupling constants (J-values) provides information about the relative positions of the coupled nuclei. For example, ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. Coupling to fluorine (JHF) will also be observed, with the magnitude depending on the number of bonds separating the proton and fluorine atoms.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are also significantly influenced by the substituents.
-
The carbon atom attached to the hydroxyl group (C-OH) typically appears in the downfield region (150-160 ppm).
-
Carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.
-
Carbons bonded to bromine will also be shifted downfield, though to a lesser extent than those bonded to fluorine.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Fluorobromophenol Isomers (in CDCl₃)
| Isomer | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 2-Bromo-4-fluorophenol | 7.21 (dd, J = 8.8, 3.2 Hz, 1H), 6.97 (ddd, J = 8.8, 7.6, 3.2 Hz, 1H), 6.96 (dd, J = 8.8, 5.2 Hz, 1H), 5.35 (s, 1H, -OH)[1] | Data not readily available in searched resources. |
| 4-Bromo-2-fluorophenol | 7.22-7.18 (m, 1H), 7.14-7.09 (m, 1H), 6.89-6.84 (m, 1H), 5.71 (s, 1H, -OH) | Data not readily available in searched resources. |
| 2-Bromo-6-fluorophenol | Data not readily available in searched resources. | Data not readily available in searched resources. |
| 3-Bromo-4-fluorophenol | Data not readily available in searched resources. | Data not readily available in searched resources. |
Note: The availability of complete, experimentally verified NMR data for all isomers is limited in publicly accessible databases. The provided data is based on available information and may not be exhaustive.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The exact position can be influenced by intra- and intermolecular hydrogen bonding.
-
C-O Stretch: The C-O stretching vibration of the phenol group typically appears in the 1200-1260 cm⁻¹ region.
-
C-Br and C-F Stretches: The C-Br stretching vibration is usually found in the 500-600 cm⁻¹ region, while the C-F stretch appears at higher wavenumbers, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C-H and C=C Bending: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
Table 2: Key IR Absorption Bands for Selected Fluorobromophenol Isomers (cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch | Aromatic C=C | C-F Stretch | C-Br Stretch |
| 2-Bromo-4-fluorophenol | ~3400 (broad) | ~1215 | ~1500, 1450 | ~1150 | ~570 |
| 4-Bromo-2-fluorophenol | ~3450 (broad) | ~1230 | ~1490, 1430 | ~1180 | ~550 |
| 3-Bromo-4-fluorophenol | Data available on SpectraBase, specific peaks require direct consultation.[1] | Data available on SpectraBase, specific peaks require direct consultation.[1] | Data available on SpectraBase, specific peaks require direct consultation.[1] | Data available on SpectraBase, specific peaks require direct consultation.[1] | Data available on SpectraBase, specific peaks require direct consultation.[1] |
| 2-Bromo-6-fluorophenol | Data not readily available in searched resources.[1] | Data not readily available in searched resources.[1] | Data not readily available in searched resources.[1] | Data not readily available in searched resources.[1] | Data not readily available in searched resources.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fluorobromophenol isomers, the molecular ion peak (M⁺) will be the same for all isomers. However, the relative intensities of the fragment ions can differ, providing clues to the isomer's structure.
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation Patterns: Common fragmentation pathways for phenols include the loss of CO and CHO. The presence of halogens will also lead to fragments corresponding to the loss of Br or F atoms. The relative stability of the resulting carbocations can influence the abundance of these fragments, which can vary between isomers.
Table 3: Key Mass Spectrometry Fragments (m/z) for Fluorobromophenol Isomers
| Isomer | Molecular Ion (M⁺, M+2) | [M-Br]⁺ | [M-CO]⁺ |
| 2-Bromo-4-fluorophenol | 190, 192 | 111 | 162, 164 |
| 4-Bromo-2-fluorophenol | 190, 192 | 111 | 162, 164 |
| 3-Bromo-4-fluorophenol | 190, 192 | 111 | 162, 164 |
| 2-Bromo-6-fluorophenol | 190, 192 | 111 | 162, 164 |
Note: While the major fragments are often the same, the relative intensities of these fragments in the mass spectrum can be used for differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The position of the absorption maximum (λmax) is influenced by the substituents on the aromatic ring.
-
Phenol itself exhibits two main absorption bands in the UV region.
-
The presence of halogen and hydroxyl groups, which are auxochromes, can cause a shift in the λmax to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect). The extent of these shifts will vary depending on the relative positions of the substituents due to their influence on the electronic structure of the molecule. For instance, para-substituted phenols often show a more significant bathochromic shift compared to their ortho and meta counterparts.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for Fluorobromophenol Isomers
| Isomer | Predicted λmax (nm) |
| Fluorobromophenol Isomers | Expected in the range of 270-290 nm. The exact λmax will depend on the specific substitution pattern. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorobromophenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluorobromophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of fluorobromophenol isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of fluorobromophenol, ensuring the correct identification and use of these compounds in their work.
References
Assessing the Impact of Fluorine in 3-Bromo-5-fluorophenol on Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 3-Bromo-5-fluorophenol, with a specific focus on assessing the influence of the fluorine atom. By comparing its performance with related halogenated phenols, this document aims to offer insights into the role of fluorination in modulating biological effects, supported by experimental data and detailed protocols.
Introduction to Halogenated Phenols and the Role of Fluorine
Halogenated phenols are a class of compounds with diverse and significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The nature and position of the halogen substituent on the phenol ring can dramatically alter a molecule's physicochemical properties and, consequently, its interaction with biological targets.
Fluorine, in particular, holds a unique position in medicinal chemistry.[1][2] Its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding affinity to proteins.[3][4][5] This guide assesses these effects by comparing this compound to its non-fluorinated counterpart, 3-bromophenol, and other relevant derivatives across key bioactivity assays.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the tyrosinase inhibition, antimicrobial activity, and cytotoxicity of this compound and related compounds. It is important to note that the data has been compiled from various studies, and direct head-to-head comparisons should be interpreted with caution.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[6][7] Phenolic compounds can act as competitive inhibitors by chelating the copper ions in the enzyme's active site.[1][2]
| Compound | Target Enzyme | IC50 (µM) | Comments |
| Derivative of 3-bromo-4-hydroxybenzylidene | Mushroom Tyrosinase | 4.1 ± 0.6 | A structurally related compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, showed potent inhibition, suggesting the potential of the bromophenol scaffold.[6][7] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 22.0 ± 4.7 | A well-established tyrosinase inhibitor used as a positive control.[6][7] |
The introduction of a fluorine atom, as in this compound, is expected to increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to interact with the tyrosinase active site and leading to improved inhibitory activity.
Antimicrobial Activity
The antimicrobial efficacy of phenolic compounds is often influenced by their ability to disrupt cell membranes and inhibit essential enzymes.[8][9] Halogenation can enhance this activity.[10]
| Compound | Microorganism | MIC (µg/mL) |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 24 |
| Pseudomonas aeruginosa | 780 | |
| Pentabromophenol | Staphylococcus aureus | 0.5 |
| 2,4,6-triiodophenol | Staphylococcus aureus | 5 |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 1 |
| Tetracycline (Reference) | Staphylococcus aureus | 2 |
Data for bromophenol derivatives from a study by Liu et al., 2023, and for other halogenated phenols from Olalekan et al., 2025.[11][12][13][14]
The high electronegativity of fluorine in this compound could enhance its interaction with microbial cell membranes, potentially leading to potent antimicrobial activity. Further studies are required to determine its specific MIC values.
Cytotoxicity Against Cancer Cell Lines
Bromophenol derivatives have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines.[15][16][17]
| Compound Class | Cell Line | IC50 (µM) |
| Bromophenol Derivatives | A549 (Lung Cancer) | 1.8 - 7.4 (nM) |
| Bel7402 (Hepatoma) | 4.8 - 7.4 (nM) | |
| HCT-8 (Colon Cancer) | 2.2 (nM) | |
| MCF-7 (Breast Cancer) | 2.7 (nM) | |
| Derivative of 3-bromo-5-methoxybenzylidene | A549 (Lung Cancer) | - |
| Bel7402 (Hepatoma) | - | |
| HepG2 (Hepatoma) | - | |
| HeLa (Cervical Cancer) | - | |
| HCT116 (Colon Cancer) | Potent Activity |
Data compiled from studies by Xu et al., 2004, and Wang et al., 2018.[15][16]
The fluorine atom in this compound can increase its lipophilicity, potentially improving its cell permeability and enhancing its cytotoxic effects on cancer cells.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol outlines the in vitro assessment of tyrosinase inhibitory activity using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
3-bromophenol (Comparator Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test and comparator compounds, and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Test Wells: Add 20 µL of the test/comparator compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells: Add 20 µL of DMSO (vehicle), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells: Add 20 µL of the test/comparator compound dilution and 140 µL of phosphate buffer (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
The percentage of inhibition is calculated as: Inhibition (%) = [(V_control - V_test) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and 3-bromophenol for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: Viability (%) = (Abs_test / Abs_control) * 100
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Apoptosis Signaling Pathway
Caption: General overview of extrinsic and intrinsic apoptosis pathways.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Logical Relationship: Impact of Fluorine Substitution
Caption: How fluorine substitution can alter properties and enhance bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluorophenol: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-5-fluorophenol is critical to ensure laboratory safety and environmental protection. As a halogenated phenol, this compound is classified as hazardous waste and requires a specific disposal protocol. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting. Adherence to these procedures is essential to comply with regulations and minimize health and environmental risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If working with the solid form where dust may be generated, a dust mask (e.g., N95) should be used.[2]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the point of generation is the most critical step in the disposal process. Due to its chemical composition, this compound waste must be categorized as halogenated organic waste .[3][4]
Key Segregation Principles:
-
Designated Waste Container: Use a dedicated, properly labeled container for all this compound waste. This includes pure compound, solutions, and contaminated materials.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4][5]
-
Incompatible Materials: Do not mix this compound waste with acids, bases, or oxidizers.[6]
The following table summarizes the key data for this compound relevant to its handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 433939-27-6 |
| Molecular Formula | C₆H₄BrFO |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2) Specific Target Organ Toxicity – Single Exposure (Category 3) |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Disposal Precaution | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
Step-by-Step Disposal Procedure
The following workflow outlines the process from waste generation to final disposal.
Experimental Protocol: Laboratory Waste Accumulation
-
Container Selection: Choose a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be in good condition and leak-proof.
-
Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated items (e.g., weigh boats, gloves, paper towels) in the designated container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not overfill; leave at least 10% headspace for expansion.
-
-
Storage:
-
Keep the waste container sealed at all times, except when adding waste.[5][9]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
The SAA should be in a well-ventilated area, away from incompatible materials.
-
-
Full Container: Once the container is full, or within one year of the accumulation start date, arrange for its transfer to your institution's Central Accumulation Area (CAA) for disposal by a licensed hazardous waste contractor.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Decontamination
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as described above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Cleanup:
-
Carefully sweep or scoop the absorbed material and any solid this compound into a designated waste container.
-
For the final decontamination of the surface, use a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or isopropanol), wiping from the outer edge of the spill towards the center.
-
-
Disposal of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, paper towels, etc.) must be placed in the halogenated organic waste container and disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.
Environmental Hazards and the Importance of Proper Disposal
Brominated phenols can be toxic to aquatic life.[10] Improper disposal, such as pouring down the drain, can lead to the contamination of waterways. The established disposal procedures, which typically lead to high-temperature incineration, are designed to destroy the chemical structure of halogenated compounds, preventing their release into the environment. By adhering to these guidelines, researchers and scientists play a vital role in protecting both themselves and the environment.
References
- 1. This compound | C6H4BrFO | CID 21904636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 10. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Bromo-5-fluorophenol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 3-Bromo-5-fluorophenol (CAS Number: 433939-27-6), a halogenated aromatic compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Chemical Hazards Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Due to its phenolic nature, it can be corrosive and toxic, with the potential for absorption through the skin.[4][5] Phenol and its derivatives can have an anesthetic effect, which may delay the sensation of a chemical burn.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield is recommended if there is a splash hazard.[1][3] |
| Skin/Body | Chemical-Resistant Lab Coat or Apron | A fully buttoned lab coat is required. For significant splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[5][6] Fire/flame resistant and impervious clothing is also recommended.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves may be suitable for incidental contact with dilute solutions, but should be changed immediately upon contact.[6] For direct handling or concentrated solutions, butyl rubber, neoprene, or Viton® gloves are recommended for better resistance.[5] Always inspect gloves before use.[1][3] |
| Respiratory | N95 Dust Mask or Full-Face Respirator | A NIOSH-approved N95 dust mask should be used when handling the solid form to prevent inhalation of dust particles.[2] If working with heated material or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required PPE as outlined in the table above.
-
Have a spill kit and a phenol-specific first aid kit readily accessible. A container of polyethylene glycol 300 or 400 (PEG-300 or PEG-400) should be available for skin decontamination.[5][8]
-
-
Handling the Chemical:
-
When handling the solid, avoid creating dust.[1] Use non-sparking tools.[1]
-
If making a solution, slowly add the this compound to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
-
-
Post-Handling:
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[10]
-
-
Final Disposal:
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed chemical destruction facility.[1][10]
-
Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 433939-27-6 Name: this compound [xixisys.com]
- 4. twu.edu [twu.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
